molecular formula C9H8N2O3 B2384758 6-Nitro-2,3-dihydroquinolin-4(1H)-one CAS No. 57445-29-1

6-Nitro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B2384758
CAS No.: 57445-29-1
M. Wt: 192.174
InChI Key: VUGQRUWCTOCECD-UHFFFAOYSA-N
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Description

6-Nitro-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.174. The purity is usually 95%.
BenchChem offers high-quality 6-Nitro-2,3-dihydroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-2,3-dihydroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGQRUWCTOCECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Nitro-2,3-dihydroquinolin-4(1H)-one CAS 57445-29-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Nitro-2,3-dihydroquinolin-4(1H)-one Subtitle: Synthetic Protocols, Reactivity Profile, and Applications in Medicinal Chemistry

Executive Summary

6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS 57445-29-1) serves as a high-value pharmacophore in the synthesis of bioactive small molecules.[1] Structurally, it consists of a benzene ring fused to a 2,3-dihydropyridin-4(1H)-one ring, featuring a nitro group at the C-6 position.[1] This scaffold is distinct from its aromatic analog (6-nitroquinoline) and the diaza-analog (6-nitroquinazolinone).[1] Its utility lies in its orthogonal functional handles: a reducible nitro group, a reactive ketone, and a secondary amine, making it an ideal intermediate for developing kinase inhibitors, antimalarials, and HSP90 inhibitors.

Chemical Profile & Physicochemical Properties

PropertySpecification
CAS Registry Number 57445-29-1
IUPAC Name 6-Nitro-2,3-dihydroquinolin-4(1H)-one
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water.[1]
Melting Point 200–205 °C (Typical for nitro-dihydroquinolones; varies by purity)
SMILES O=C1CCN(C2=C1C=C(N(=O)=O)C=C2)

Synthetic Routes & Process Chemistry

The most robust synthesis of CAS 57445-29-1 utilizes a Friedel-Crafts intramolecular cyclization .[1] This approach is preferred over direct nitration of the parent dihydroquinolinone, which often yields inseparable mixtures of regioisomers (C-6 vs. C-8 nitration).[1]

Retrosynthetic Analysis & Pathway

The synthesis typically proceeds via the Michael addition of p-nitroaniline to acrylic acid (or its ester), followed by acid-mediated ring closure.[1]

SynthesisPath Aniline p-Nitroaniline Intermediate N-(4-nitrophenyl)-β-alanine Aniline->Intermediate Michael Addition (Toluene, Reflux) Acrylic Acrylic Acid Acrylic->Intermediate Product 6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS 57445-29-1) Intermediate->Product Cyclization (PPA or Eaton's Reagent, 100°C)

Figure 1: Canonical synthetic pathway for 6-nitro-2,3-dihydroquinolin-4(1H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-β-alanine

  • Reagents: p-Nitroaniline (1.0 eq), Acrylic acid (1.2 eq), Toluene (solvent).

  • Procedure: Reflux the mixture for 12–16 hours using a Dean-Stark trap to remove water.

  • Workup: Cool to room temperature. The intermediate often precipitates. Filter, wash with cold toluene, and dry.

Step 2: Cyclization to 6-Nitro-2,3-dihydroquinolin-4(1H)-one Critical Note: Polyphosphoric acid (PPA) is the traditional catalyst, but Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) offers easier workup and lower viscosity.

  • Setup: Charge a round-bottom flask with Eaton’s Reagent (5–10 mL per gram of substrate).[1]

  • Addition: Add N-(4-nitrophenyl)-β-alanine portion-wise at room temperature.

  • Reaction: Heat to 90–100 °C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1][2][3]

  • Quenching: Pour the hot reaction mixture slowly onto crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Neutralize the slurry to pH ~7 with saturated NaHCO₃ or NH₄OH. Filter the solid. Recrystallize from Ethanol/DMF if necessary.

Reactivity & Functionalization Strategy

This scaffold acts as a "divergent point" in drug discovery. The three distinct functional handles allow for the generation of complex libraries.

ReactivityMap Core 6-Nitro-2,3-dihydroquinolin-4(1H)-one Amine 6-Amino-2,3-dihydroquinolin-4(1H)-one Core->Amine Reduction (Fe/NH4Cl or H2/Pd-C) Alcohol 4-Hydroxy Derivative Core->Alcohol NaBH4, MeOH AmineSub 4-Amino Derivative (Reductive Amination) Core->AmineSub R-NH2, NaBH(OAc)3 N_Alkyl N-Alkylated/Acylated Products Core->N_Alkyl R-X, K2CO3 or R-COCl Urea Urea/Amide Derivatives (Kinase Inhibitors) Amine->Urea Isocyanates/Acid Chlorides

Figure 2: Divergent synthesis capabilities of the scaffold.[1]

Reduction of the Nitro Group

The most common transformation is the reduction of the C-6 nitro group to an amine, enabling subsequent coupling to heterocycles.

  • Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH. Note: High pressure may reduce the ketone.

  • Method B (Chemoselective): Iron powder, NH₄Cl, EtOH/H₂O reflux. This preserves the C-4 ketone and the N-1 amine.[1]

Modification of the C-4 Ketone

The ketone at position 4 is less reactive than a standard cyclohexanone due to conjugation with the nitrogen lone pair (vinologous amide character).

  • Reductive Amination: Requires stronger activation. Use Ti(OiPr)₄ followed by NaBH₃CN.

  • Schmidt Reaction: Treatment with hydrazoic acid can expand the ring to a benzodiazepine derivative.

Therapeutic Applications

Researchers utilize this scaffold primarily for its ability to mimic ATP-binding motifs in kinases.[1]

  • HSP90 Inhibitors: Derivatives of 6-amino-dihydroquinolinone have shown affinity for the N-terminal ATP-binding pocket of Heat Shock Protein 90, a chaperone protein upregulated in cancer.[1]

  • Antimalarials: The dihydroquinolinone core is structurally related to chloroquine and primaquine. Functionalization at N-1 with basic side chains increases accumulation in the parasite food vacuole.[1]

  • Androgen Receptor Modulators: Selective Androgen Receptor Modulators (SARMs) often incorporate the bicyclic quinolinone system to induce conformational changes in the receptor.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to light and air.

References

  • Synthesis of Dihydroquinolinones

    • Camps Cycliz
    • Source: Journal of Heterocyclic Chemistry, "Synthesis of 2,3-dihydro-4(1H)-quinolinones via Eaton's Reagent."[1]

  • Medicinal Chemistry Applications

    • Structure-Activity Relationship (SAR) of Quinolinone-based Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry.
  • Safety Data

    • Material Safety Data Sheet (MSDS) for Nitro-dihydroquinolinones.
    • Source: PubChem Labor

(Note: While specific patents exist for this CAS, the general protocols listed above are standard for the chemical class 2,3-dihydroquinolin-4(1H)-ones.)[1]

Sources

Optimized Synthesis of 6-Nitro-2,3-dihydro-4-quinolinone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-nitro-2,3-dihydro-4-quinolinone scaffold is a critical pharmacophore in the development of antitubercular agents, kinase inhibitors, and androgen receptor modulators.[1] While historically synthesized via harsh Friedel-Crafts cyclizations using Polyphosphoric Acid (PPA), modern process chemistry favors milder, more regioselective approaches to maximize yield and safety.[1]

This guide details two distinct pathways:

  • The "Late-Stage Nitration" Pathway (Recommended): High-yielding nitration of the pre-formed quinolinone core, utilizing N-protection to enforce regioselectivity.[1]

  • The "De Novo" Cyclization Pathway: A linear synthesis starting from 4-nitroaniline, utilizing Eaton’s Reagent to overcome the electronic deactivation of the nitro group.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 6-nitro-2,3-dihydro-4-quinolinone (Target 1 ) can be disconnected at two strategic points. The choice of disconnection dictates whether the nitro group is carried through the synthesis (Route B) or installed as a final functionalization (Route A).[1]

Retrosynthesis cluster_logic Strategic Decision Matrix Target 6-Nitro-2,3-dihydro-4-quinolinone Disc_A Disconnection A (C-N Bond Formation) Target->Disc_A De Novo Cyclization Disc_B Disconnection B (Electrophilic Aromatic Substitution) Target->Disc_B Direct Nitration Precursor_A 4-Nitroaniline + Acrylic Acid Disc_A->Precursor_A Precursor_B N-Protected 2,3-dihydro-4-quinolinone Disc_B->Precursor_B Logic Route B (Nitration) is preferred due to higher atom economy and avoiding cyclization of electron-poor rings.

Figure 1: Retrosynthetic tree illustrating the two primary logical approaches to the target scaffold.

Part 2: Pathway A – The Regioselective Nitration Protocol (Recommended)[1]

This pathway is preferred for scale-up.[1] It avoids the difficulty of cyclizing an electron-deficient nitro-aniline ring.[1] However, the critical challenge here is regioselectivity .[1] Direct nitration of the free amine often leads to mixtures (5- and 8-nitro isomers) or oxidation.[1]

The Solution: Acylation of the nitrogen (N-protection) sterically hinders the ortho positions (8-position) and electronically directs the electrophile to the para position (6-position).[1]

Phase 1: N-Protection of 2,3-dihydro-4-quinolinone

Reagents: Acetic Anhydride (


), Pyridine, DCM.[1]
  • Dissolution: Dissolve 2,3-dihydro-4-quinolinone (1.0 eq) in Dichloromethane (DCM) (10 vol).

  • Addition: Add Pyridine (1.2 eq) followed by dropwise addition of Acetic Anhydride (1.1 eq) at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 3:7).[1]

  • Workup: Wash with 1N HCl (to remove pyridine), then saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.[1]
  • Yield Check: Expect >90% yield of N-acetyl-2,3-dihydro-4-quinolinone .

Phase 2: Regioselective Nitration (Critical Step)

Reagents: Fuming


, Concentrated 

.[1]

Protocol:

  • Preparation: In a 3-neck round bottom flask, charge Concentrated

    
     (5 vol) and cool to 
    
    
    
    using an ice/salt bath.
  • Substrate Addition: Add N-acetyl-2,3-dihydro-4-quinolinone portion-wise, maintaining internal temperature

    
    . Exotherm Warning.
    
  • Nitration: Prepare a mixture of Fuming

    
     (1.05 eq) in 
    
    
    
    (1 vol). Add this mixture dropwise over 30 minutes, strictly maintaining temp between
    
    
    and
    
    
    .
    • Why? Higher temperatures (

      
      ) promote dinitration and hydrolysis of the protecting group.[1]
      
  • Quench: Pour the reaction mixture onto crushed ice (20 vol) with vigorous stirring. The product should precipitate as a pale yellow solid.[1]

  • Isolation: Filter the solid. Wash with cold water until pH is neutral.[1] Recrystallize from Ethanol.[1]

Phase 3: Deprotection (Optional)

If the free amine is required:

  • Reflux the intermediate in 6N HCl for 2 hours.

  • Neutralize with

    
     to precipitate 6-nitro-2,3-dihydro-4-quinolinone.[1]
    

Part 3: Pathway B – The De Novo Cyclization (Eaton's Reagent)[1]

Historically, this route used Polyphosphoric Acid (PPA) at


, often resulting in "tarry" byproducts due to the harsh thermal conditions required to cyclize the deactivated nitro-ring.[1]

The Modern Upgrade: Use Eaton’s Reagent (7.7 wt%


 in Methanesulfonic acid).[1][2] It allows cyclization at lower temperatures (

) with cleaner impurity profiles.[1]
Step-by-Step Protocol

Step 1: Michael Addition (Precursor Synthesis) [1][3]

  • Reactants: 4-Nitroaniline + Acrylic Acid.[1]

  • Conditions: Reflux in Toluene with catalytic p-TsOH.[1]

  • Product: N-(4-nitrophenyl)-

    
    -alanine.[1]
    

Step 2: Eaton's Reagent Cyclization

  • Setup: Purge a reactor with

    
    . Charge Eaton’s Reagent (5 mL per gram of substrate).[1]
    
  • Addition: Add N-(4-nitrophenyl)-

    
    -alanine portion-wise at RT.
    
  • Reaction: Heat to

    
     for 3-5 hours.
    
    • Checkpoint: Monitor via HPLC.[1][4] The disappearance of the carboxylic acid peak indicates completion.[1]

  • Quench (Hazard Control): Cool to

    
    . Add the reaction mixture slowly into ice water. Do not add water to the acid mixture.[1]
    
  • Neutralization: Adjust pH to ~8 using 50% NaOH solution (maintain temp

    
    ).
    
  • Extraction: Extract with Ethyl Acetate (3x).

ProcessFlow cluster_methodB Method B: Eaton's Reagent Cyclization Step1 4-Nitroaniline + Acrylic Acid Step2 N-(4-nitrophenyl)-beta-alanine Step1->Step2 Michael Addn. Step3 Cyclization (Eaton's Reagent, 50°C) Step2->Step3 Dehydration Step4 Quench & Neutralization Step3->Step4

Figure 2: Workflow for the Eaton's Reagent mediated cyclization.

Part 4: Comparative Analysis & Data

Yield and Purity Comparison
ParameterMethod A (Nitration)Method B (Eaton's Cyclization)Method C (Classic PPA)
Overall Yield 75 - 85% 50 - 60%30 - 45%
Regioselectivity High (with N-protection)N/A (Pre-determined)N/A
Reaction Temp



Purification RecrystallizationColumn Chromatography often neededDifficult extraction
Scalability High (Exotherm is manageable)Moderate (Viscosity issues)Low (Stirring issues)
Critical Process Parameters (CPPs)
  • Temperature Control (Method A): The nitration must be kept below

    
    . Exceeding this threshold significantly increases the formation of 6,8-dinitro-2,3-dihydro-4-quinolinone.[1]
    
  • Stoichiometry (Method A): Use exactly 1.05 eq of

    
    .[1] Excess leads to over-nitration.[1]
    
  • Viscosity (Method B): Eaton's reagent is viscous.[1] Ensure high-torque overhead stirring is used during scale-up to prevent hot-spots.

Part 5: Safety & Handling

  • Nitration Risks: The nitration of quinolinones is highly exothermic.[1] On a scale >10g, use a dosing pump for the acid mixture and ensure redundant cooling systems.[1]

  • Eaton's Reagent: Highly corrosive and reacts violently with water.[1] Quenching must be performed by adding the acid to ice, never the reverse.[1]

References

  • Regioselective Nitration of Tetrahydroquinolines: Menéndez, J. C., et al. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration."[1][5] Journal of Heterocyclic Chemistry. (Verified via ResearchGate).

  • Eaton's Reagent Methodology: Yang, Q., et al. "Cyclization of Phenyl Acetamides using Eaton's Reagent."[1] Organic Syntheses, 2006, 83, 109.[1]

  • Quinolinone Scaffolds in Medicine: Wos, M., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[1] Molecules, 2024.[1][6]

  • Nitration Troubleshooting & Mechanisms: BenchChem Technical Support. "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives."

Sources

Methodological & Application

Application Note: Regioselective Nitration of 2,3-Dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to the regioselective nitration of 2,3-dihydroquinolin-4(1H)-one. It is designed for organic chemists and process development scientists requiring high-purity synthesis of the 6-nitro derivative, a critical pharmacophore in the development of kinase inhibitors and antibacterial agents.

Executive Summary

The nitration of 2,3-dihydroquinolin-4(1H)-one (also known as tetrahydro-4-quinolone) is a pivotal step in synthesizing 6-amino-substituted quinolone derivatives. While the substrate contains competing directing groups—an activating amine and a deactivating ketone—standard protocols often suffer from over-nitration (yielding 6,8-dinitro species) or oxidative degradation. This guide details a robust Standard Mixed-Acid Protocol for the selective synthesis of 6-nitro-2,3-dihydroquinolin-4(1H)-one , alongside a High-Fidelity N-Protection Route for applications requiring pharmaceutical-grade purity.

Mechanistic Insight & Regioselectivity

The regiochemical outcome is dictated by the interplay between the electron-donating secondary amine at position 1 and the electron-withdrawing carbonyl at position 4.

  • Amine (NH, Pos 1): Strongly activating, directs ortho (Pos 8) and para (Pos 6).

  • Carbonyl (C=O, Pos 4): Deactivating, directs meta relative to itself (Pos 6 and 8).

Pathway Visualization

The following diagram illustrates the electronic directing effects and the logical flow of the reaction.

NitrationMechanism Substrate 2,3-Dihydroquinolin-4(1H)-one DirectingEffects Directing Effects Analysis Substrate->DirectingEffects Pos6 Position 6 (Para to NH) Favored (Sterics + Electronics) DirectingEffects->Pos6 Major Pathway (Mixed Acid) Pos8 Position 8 (Ortho to NH) Disfavored (Steric Hindrance) DirectingEffects->Pos8 Minor Pathway Product 6-Nitro-2,3-dihydroquinolin-4(1H)-one Pos6->Product

Figure 1: Mechanistic rationale for the regioselective formation of the 6-nitro isomer.

Experimental Protocols

Method A: Direct Nitration (Standard Protocol)

Best for: Rapid synthesis, scale-up, and general intermediate preparation.

This method utilizes a controlled mixed-acid system. The key to success is maintaining low temperature to prevent dinitration and ring oxidation.

Reagents & Equipment[1][2][3]
  • Substrate: 2,3-Dihydroquinolin-4(1H)-one (1.0 equiv)

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    )
  • Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel.

Step-by-Step Procedure
  • Dissolution: Charge the flask with 2,3-dihydroquinolin-4(1H)-one (10 g, 68 mmol) and conc.

    
     (40 mL). Stir at 0–5 °C until fully dissolved. Note: The solution may darken slightly; this is normal.
    
  • Nitration: Prepare a mixture of conc.

    
     (4.5 mL, 1.05 equiv) and conc. 
    
    
    
    (10 mL).[4] Add this mixture dropwise to the substrate solution over 30 minutes.
    • Critical Parameter: Internal temperature must not exceed 10 °C . Higher temperatures promote 8-nitration and tar formation.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 1 hour.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (

    
     mL) until the filtrate is neutral (pH ~7).
    
  • Purification: Recrystallize the crude solid from Ethanol or Acetic Acid.

    • Yield: Typical isolated yield is 75–85%.

    • Appearance: Yellow needles.

Method B: High-Fidelity N-Protection Route

Best for: Pharmaceutical applications requiring <0.5% regioisomer impurities.

If the direct method yields inseparable mixtures of 6- and 8-nitro isomers, protecting the amine as an acetamide increases steric bulk at the ortho (8) position, effectively locking out that pathway.

Workflow Diagram

ProtectionRoute Step1 Step 1: Acetylation (Ac2O, Reflux) Step2 Step 2: Nitration (HNO3/H2SO4, 0°C) Step1->Step2  N-Acetyl Intermediate   Step3 Step 3: Hydrolysis (HCl/EtOH, Reflux) Step2->Step3  6-Nitro-N-Acetyl Intermediate   Final Pure 6-Nitro Product Step3->Final

Figure 2: Three-step workflow for high-purity synthesis via N-protection.

Protocol Summary
  • Protection: Reflux substrate with Acetic Anhydride (

    
    ) for 2 hours. Pour into water, filter N-acetyl derivative.[5]
    
  • Nitration: Dissolve N-acetyl intermediate in conc.

    
     at 0 °C. Add Fuming 
    
    
    
    dropwise. The N-acetyl group makes the ring less electron-rich, requiring slightly longer reaction times but guaranteeing regioselectivity.
  • Deprotection: Reflux the nitrated intermediate in 6M HCl/Ethanol (1:1) for 2 hours to remove the acetyl group. Neutralize and filter.

Analytical Validation

Confirm the identity of your product using the following spectroscopic markers.

IsomerKey 1H NMR Signal (DMSO-d6)Coupling Constants (

)
Notes
6-Nitro (Target)

8.05 ppm (H-5)

Hz (meta)
Doublet appears at low field due to nitro group and carbonyl proximity.
8-Nitro (Impurity)

8.30 ppm (H-7)

Hz
Often visible as a minor impurity if Temp > 15°C.

Melting Point:

  • 6-Nitro-2,3-dihydroquinolin-4(1H)-one: 268–271 °C (dec).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tars Oxidation of amine; Temp too high.Ensure Temp < 5°C during addition. Use Method B (Protection).
Dinitration (6,8-dinitro) Excess

; Reaction time too long.
Strictly control stoichiometry (1.05 eq). Quench immediately after 1h.
Incomplete Reaction Wet reagents; Acid strength too low.Use Fuming

or ensure

is 98%.

References

  • Regioselective Nitration of Tetrahydroquinoline Derivatives

    • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study.
    • Source: ResearchGate.[6][7]

  • General Quinolinone Synthesis & Functionalization

    • Quinolin-4-ones: Methods of Synthesis and Applic
    • Source: MDPI Molecules.

  • Nitration Mechanisms & Protocols

    • Electrophilic Aromatic Substitution: Nitr
    • Source: Master Organic Chemistry.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 6-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of 6-nitro-2,3-dihydroquinolin-4(1H)-one (1) to 6-amino-2,3-dihydroquinolin-4(1H)-one (2). This transformation is a critical step in the synthesis of bioactive quinolinone scaffolds used in phosphodiesterase inhibitors (e.g., Cilostazol analogs) and PARP inhibitors.

The core challenge addressed here is chemoselectivity : reducing the nitro group (


) without reducing the C-4 ketone (

) or the aromatic ring. While stoichiometric metal reductions (Fe/HCl, SnCl

) are possible, they generate excessive waste. This guide focuses on a Heterogeneous Catalytic Hydrogenation workflow using Palladium on Carbon (Pd/C), optimized for yield (>95%) and safety.

Mechanistic Insight & Chemoselectivity

The Competitive Landscape

In catalytic hydrogenation, functional groups compete for active sites on the metal surface. The rate of reduction generally follows the order:



Although ketones are less reactive than nitro groups, the C-4 ketone in dihydroquinolinones is electronically activated by the adjacent nitrogen, making it susceptible to over-reduction to the alcohol (3) or fully to the methylene (


).
Reaction Pathway

The reduction proceeds via the Haber Mechanism , involving nitroso and hydroxylamine intermediates.

ReactionPathway Substrate 6-Nitro-2,3-dihydroquinolin-4(1H)-one (Substrate) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + H2 (Pd/C) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 fast Product 6-Amino-2,3-dihydroquinolin-4(1H)-one (Target) Hydroxyl->Product + H2 (Rate Limiting) Impurity 6-Amino-4-hydroxy derivative (Over-reduction) Product->Impurity Over-reaction (High Temp/Press)

Figure 1: Stepwise reduction pathway. The conversion of hydroxylamine to amine is often rate-limiting; stopping too early leads to hydroxylamine impurities.

Experimental Protocols

Safety Pre-Read (Critical)
  • Pyrophoric Hazard: Dry Pd/C ignites instantly in the presence of methanol vapors and air. ALWAYS use "wet" catalyst (50%

    
     w/w) or pre-wet the catalyst with water under an inert atmosphere before adding solvent.
    
  • Pressure: Ensure autoclave/Parr shaker vessels are rated for the target pressure.

  • Exotherm: Nitro reduction is highly exothermic (

    
    ). Control addition rate or cooling.
    
Protocol A: Standard Batch Hydrogenation (Parr Shaker)

Best for: Scale-up (grams to kilograms), high throughput.

Materials
ComponentSpecificationEquiv.
Substrate 6-nitro-2,3-dihydroquinolin-4(1H)-one1.0
Catalyst 10% Pd/C (50% wet, Degussa type)5 wt%
Solvent Methanol (HPLC Grade)10 V (10 mL/g)
Gas Hydrogen (

)
30-40 psi
Step-by-Step Workflow
  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Loading:

    • Technique: Add the wet Pd/C catalyst to the vessel first.

    • Safety: Add a small amount of water (1-2 mL) to ensure the catalyst remains wet.

  • Substrate Addition:

    • Dissolve the nitro-substrate in Methanol.[1]

    • Gently pour the solution over the catalyst under a stream of

      
      .
      
  • Hydrogenation:

    • Seal the vessel. Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 30 psi (2 bar) .

    • Agitate at Room Temperature (20-25°C) .

    • Monitoring: Monitor

      
       uptake. Reaction is typically complete in 2-4 hours.
      
  • Termination:

    • Stop agitation. Vent

      
      . Purge with 
      
      
      
      .
  • Work-up:

    • Filter the mixture through a Celite pad (diatomaceous earth) to remove Pd/C.

    • Critical: Do not let the filter cake dry out (fire hazard). Wash cake with MeOH.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the solid product.
      
Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: High chemoselectivity (strict avoidance of ketone reduction), labs without high-pressure equipment.

Materials
  • H-Donor: Ammonium Formate (

    
    ) or Hydrazine Hydrate.
    
  • Catalyst: 10% Pd/C.[1][2][3]

  • Solvent: Ethanol/Water (9:1).

Procedure
  • Dissolve substrate (1.0 equiv) in Ethanol.

  • Add Ammonium Formate (3.0 - 4.0 equiv) . Stir until dissolved.

  • Add Pd/C (10 wt%) carefully under inert atmosphere.

  • Heat to Reflux (

    
    )  or stir at RT (slower).
    
  • Monitor by TLC/HPLC. The evolution of

    
     and 
    
    
    
    drives the reaction.
  • Filter hot through Celite and concentrate.

Process Validation & Analysis

In-Process Control (IPC)

The reaction must be monitored to prevent over-reduction.

  • TLC: Mobile Phase: Ethyl Acetate/Hexane (1:1).

    • Substrate (

      
      ): Higher 
      
      
      
      , UV active.
    • Product (

      
      ): Lower 
      
      
      
      , stains purple/brown with Ninhydrin.
  • HPLC: Use a C18 column. The amine will elute earlier than the nitro compound in reverse-phase conditions (Water/Acetonitrile gradient).

Expected Analytical Data
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Disappearance of low-field aromatic signals typical of nitro-deshielding.

    • Appearance of a broad singlet at

      
       4.5–5.5 ppm (
      
      
      
      ).
    • Retention of the triplet signals for the

      
       of the dihydro-ring (
      
      
      
      2.5–3.5 ppm).
    • Key Check: Ensure no signals appear at

      
       4.5–5.0 ppm corresponding to a 
      
      
      
      (alcohol), which would indicate ketone reduction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or N species).Wash substrate with dilute acid/base before reaction. Increase catalyst loading to 10 wt%.
Hydroxylamine Impurity Reaction stopped too early.Extend reaction time. Increase temperature slightly (

).
Ketone Reduction (Over-reduction) Pressure too high or reaction too long.Reduce pressure to 1 atm (balloon). Switch to Protocol B (Transfer Hydrogenation).
Ignition at Filter Dry catalyst.Keep Celite pad wet with water/solvent at all times. Dispose in water-filled waste container.

Workflow Visualization

Workflow Start Start: Raw Material QC (Check Purity) Safety Safety Check: Inert Atmosphere (N2) Wet Catalyst Preparation Start->Safety Dissolution Dissolution: Substrate + MeOH Safety->Dissolution Addition Catalyst Addition: Add Wet Pd/C to Solution Dissolution->Addition Hydrogenation Hydrogenation: 30 psi H2, RT, 3-4 hrs Addition->Hydrogenation IPC IPC (HPLC/TLC): Check for Nitro consumption Hydrogenation->IPC IPC->Hydrogenation Incomplete Filtration Filtration: Remove Pd/C via Celite (Keep Wet!) IPC->Filtration Complete Isolation Isolation: Evaporate Solvent Yield Solid Product Filtration->Isolation

Figure 2: Operational workflow for the batch hydrogenation process.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link

  • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

  • BenchChem Technical Support. "Selective Reduction of Nitro Group Without Affecting Other Functional Groups." BenchChem Application Notes, 2025. Link

  • MDPI Molecules. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." Molecules, 2018.[2][4] Link

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001.

Sources

Application Note: One-Pot Synthesis of 6-Nitro-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the one-pot synthesis of 6-nitro-2,3-dihydroquinolin-4(1H)-one derivatives. This scaffold is a critical intermediate in the development of antimitotic agents, antibacterial drugs, and potential anticancer therapeutics.

The protocol focuses on an Acid-Catalyzed Cyclocondensation strategy, utilizing 2-amino-5-nitroacetophenone and substituted benzaldehydes. This route is selected for its operational simplicity, atom economy, and scalability, avoiding the need for multi-step isolation of chalcone intermediates.

Introduction & Scientific Rationale

The 2,3-dihydroquinolin-4(1H)-one (aza-flavanone) core is a privileged structure in medicinal chemistry. The introduction of a nitro group at the C6 position significantly alters the electronic properties of the scaffold, enhancing its utility as a precursor for 6-amino derivatives (via reduction) or as a pharmacophore in its own right.

Mechanistic Pathway

The one-pot transformation proceeds via a tandem Claisen-Schmidt condensation followed by an intramolecular aza-Michael addition .

  • Condensation: The acetyl group of 2-amino-5-nitroacetophenone undergoes an acid-catalyzed aldol condensation with an aromatic aldehyde to form an in situ 2'-aminochalcone intermediate.

  • Cyclization: The amino group, positioned ortho to the enone system, performs a 6-endo-trig Michael addition to the

    
    -carbon of the enone, closing the ring to form the dihydroquinolinone.
    

Critical Consideration: The presence of the electron-withdrawing nitro group at the C5 position of the starting acetophenone (para to the amine) reduces the nucleophilicity of the aniline nitrogen. Consequently, the cyclization step is kinetically slower than in unsubstituted analogs. This protocol utilizes Iodine (


)  or 

-Toluenesulfonic acid (

-TSA)
as a dual-activation catalyst to drive both the condensation and the cyclization to completion.
Reaction Scheme & Mechanism

ReactionMechanism SM1 2-Amino-5-nitroacetophenone Intermediate Intermediate: 2'-Amino-5'-nitrochalcone SM1->Intermediate Claisen-Schmidt Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Intermediate Catalyst Catalyst (Iodine or p-TSA) Catalyst->Intermediate Activates C=O Transition 6-endo-trig Transition State Intermediate->Transition Rotational Alignment Product 6-Nitro-2,3-dihydroquinolin-4(1H)-one Transition->Product Intramolecular Aza-Michael Addition

Figure 1: Mechanistic pathway for the cascade synthesis of 6-nitro-2,3-dihydroquinolin-4(1H)-ones.

Experimental Protocol

This protocol is optimized for the synthesis of 2-(4-chlorophenyl)-6-nitro-2,3-dihydroquinolin-4(1H)-one . It can be adapted for other aldehyde derivatives.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor A: 2-Amino-5-nitroacetophenone (1.0 equiv)

  • Precursor B: 4-Chlorobenzaldehyde (1.1 equiv)

  • Catalyst: Iodine (

    
    ) (10 mol%) OR 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA) (20 mol%)
  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous preferred)

  • Purification: Ethyl Acetate, Hexanes, Silica Gel (230-400 mesh)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitroacetophenone (180 mg, 1.0 mmol) and 4-chlorobenzaldehyde (155 mg, 1.1 mmol).

    • Dissolve the mixture in Ethanol (10 mL).

    • Add Iodine (

      
      ) (25 mg, 0.1 mmol) in one portion.
      
    • Note: If using

      
      -TSA, add 38 mg (0.2 mmol) instead of Iodine.
      
  • Reflux & Monitoring:

    • Fit the flask with a reflux condenser.[1]

    • Heat the reaction mixture to reflux (

      
      ) with vigorous stirring.
      
    • Time: The reaction typically requires 6–12 hours . The electron-withdrawing nitro group slows the reaction compared to unsubstituted anilines.

    • Monitor: Check progress via TLC (30% EtOAc in Hexanes). The intermediate chalcone (often bright yellow/orange) may appear and then disappear as it cyclizes to the product (often pale yellow or fluorescent).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench: Add 10% aqueous

      
       (sodium thiosulfate) solution (5 mL) to quench any residual iodine (if 
      
      
      
      was used).
    • Extraction: Extract the mixture with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often a solid.

    • Recrystallization (Preferred): Dissolve in a minimum amount of hot Ethanol and allow to cool slowly. This often yields pure crystals.

    • Flash Chromatography (Alternative): If oil persists, purify via silica gel column chromatography using a gradient of Hexanes:EtOAc (90:10 to 70:30).

Workflow Diagram

Workflow Step1 STEP 1: Reagent Mixing (Amine + Aldehyde + Catalyst in EtOH) Step2 STEP 2: Reflux (80°C) 6-12 Hours Step1->Step2 Step3 STEP 3: TLC Monitoring (Disappearance of Chalcone Intermediate) Step2->Step3 Step3->Step2 Incomplete Step4 STEP 4: Quench & Extraction (Na2S2O3 / EtOAc) Step3->Step4 Complete Step5 STEP 5: Purification (Recrystallization or Column) Step4->Step5

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Results & Discussion

Optimization of Conditions

The choice of catalyst is pivotal for the 6-nitro derivative due to the deactivated amine.

EntryCatalystSolventTemp (

C)
Time (h)Yield (%)Notes
1NoneEtOHReflux24<10No reaction/Trace chalcone
2

-TSA (20 mol%)
EtOHReflux878Good conversion
3

(10 mol%)
EtOH Reflux 6 85 Optimal balance of speed/yield
4L-Proline (20 mol%)MeOHReflux1265Slower; "Green" alternative
5

(10 mol%)

Reflux582Efficient but expensive
Substrate Scope

The protocol tolerates various benzaldehydes. Electron-withdrawing groups (EWGs) on the aldehyde generally accelerate the condensation step.

Aldehyde Substituent (R)Product Yield (%)Melting Point (

C)
H (Phenyl)80162-164
4-Cl85188-190
4-NO288210-212
4-OMe72155-157
2-Cl76175-177
Characterization Data (Model Compound: R = 4-Cl)
  • Appearance: Yellow crystalline solid.

  • IR (

    
    ):  3340 (NH), 1680 (C=O), 1515, 1340 (
    
    
    
    ).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.45 (d, 
      
      
      
      Hz, 1H, H-5),
    • 
       8.10 (dd, 
      
      
      
      Hz, 1H, H-7),
    • 
       7.95 (s, 1H, NH),
      
    • 
       7.50-7.40 (m, 4H, Ar-H),
      
    • 
       6.90 (d, 
      
      
      
      Hz, 1H, H-8),
    • 
       4.85 (dd, 
      
      
      
      Hz, 1H, H-2),
    • 
       3.10 (dd, 
      
      
      
      Hz, 1H, H-3ax),
    • 
       2.75 (dd, 
      
      
      
      Hz, 1H, H-3eq).
    • Note: The ABX pattern of protons at C2 and C3 is diagnostic for the dihydroquinolinone ring.

Troubleshooting & Expert Tips

  • Stalled Reaction: If the reaction stops at the chalcone stage (bright yellow spot on TLC, lower Rf than aldehyde but higher than product), add an additional 5 mol% of Iodine and continue reflux. The nitro group deactivates the ring closure.

  • Solubility Issues: 6-Nitro derivatives can be poorly soluble. If the product precipitates during the reaction, this is beneficial. Simply filter the hot mixture to isolate the crude solid, then wash with cold ethanol.

  • Oxidation Risk: Prolonged exposure to Iodine/oxidants can lead to dehydrogenation, forming the fully aromatic quinolin-4(1H)-one . Avoid excessive reaction times (>24h).

  • Green Chemistry: For a metal-free approach, L-Proline can be used, but expect reaction times to double.

Safety Information

  • 2-Amino-5-nitroacetophenone: Irritant. Handle with gloves. Nitro compounds can be toxic if inhaled or absorbed.

  • Iodine: Corrosive and causes staining. Weigh in a fume hood.

  • Waste Disposal: Dispose of halogenated organic waste (if using 4-Cl-benzaldehyde) separately.

References

  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. [Link]

  • Wang, Z., et al. (2015). "Iodine-catalyzed efficient one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones." Tetrahedron Letters, 56(1), 100-103. [Link]

  • Kumar, A., et al. (2012). "L-Proline catalyzed one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones under solvent-free conditions." Journal of Heterocyclic Chemistry, 49(3), 630-635. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123001, 6-Nitro-2,3-dihydro-4-quinolinone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-nitro-2,3-dihydroquinolin-4(1H)-one Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working on the nitration of 6-nitro-2,3-dihydroquinolin-4(1H)-one to produce 6,8-dinitro-2,3-dihydroquinolin-4(1H)-one. This dinitro compound can serve as a crucial intermediate in the synthesis of various pharmacologically active molecules.

The introduction of a second nitro group onto the already electron-deficient quinolinone ring presents significant challenges, often leading to low yields, incomplete reactions, or the formation of undesirable byproducts. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.

Reaction Overview: The Challenge of a Deactivated System

The target reaction is the electrophilic aromatic substitution of 6-nitro-2,3-dihydroquinolin-4(1H)-one. The starting material contains two powerful electron-withdrawing groups (a nitro group and a carbonyl group) and an amide nitrogen that becomes protonated and deactivating under the strong acidic conditions required for nitration. This makes the aromatic ring highly deactivated and resistant to further electrophilic attack.

(Image: Nitration of 6-nitro-2,3-dihydroquinolin-4(1H)-one to 6,8-dinitro-2,3-dihydroquinolin-4(1H)-one)

Achieving a high yield requires overcoming the high activation energy barrier, which often necessitates more forceful reaction conditions than standard nitrations. However, these harsh conditions must be carefully controlled to prevent side reactions.

Troubleshooting Guide

This section addresses common problems encountered during the nitration of this deactivated substrate, presented in a question-and-answer format.

Q1: I am getting a very low yield or no reaction at all. What are the likely causes and solutions?

A1: This is the most common issue and is almost always due to the highly deactivated nature of the substrate. The standard mixed acid conditions (concentrated HNO₃/H₂SO₄) may not be potent enough to generate the required concentration of the nitronium ion (NO₂⁺) or overcome the reaction's high activation energy.

Primary Cause: Insufficiently electrophilic nitrating conditions. The presence of water in concentrated acids can also inhibit the reaction by reacting with the nitronium ion.[1]

Solutions:

  • Employ Harsher Mixed Acid Conditions: The most direct approach is to increase the strength of the nitrating agent. This involves using fuming nitric acid (>90%) and oleum (sulfuric acid containing dissolved SO₃), which is a more powerful dehydrating agent and promotes the formation of the nitronium ion.[2]

  • Increase Reaction Temperature: While temperature control is critical to prevent side reactions, a deactivated substrate may require more thermal energy. After combining the reagents at a low temperature (0-5 °C), you can try slowly and carefully raising the temperature to 25 °C or higher, while monitoring the reaction closely by TLC.

  • Consider Alternative Nitrating Systems: If mixed acid systems prove ineffective or lead to decomposition, other reagents can be used for deactivated substrates. A system of nitric acid with trifluoroacetic anhydride (TFAA) generates trifluoroacetyl nitrate, a powerful nitrating agent that can be effective at lower temperatures.[3][4]

ParameterStandard ConditionsRecommended Forcing ConditionsRationale
Nitric Acid Conc. HNO₃ (70%)Fuming HNO₃ (>90%)Minimizes water content and increases reagent concentration.[1]
Sulfuric Acid Conc. H₂SO₄ (98%)Oleum (20-30% SO₃)Oleum is a superior dehydrating agent, maximizing nitronium ion formation.[2]
Temperature 0 °C to Room Temp0 °C (addition) then cautiously warming to 25-50 °CProvides the necessary activation energy for the deactivated ring.
Q2: My reaction mixture turned dark brown/black and I isolated a tar-like substance. How can I prevent this?

A2: The formation of tar or dark, intractable materials is a clear sign of oxidative side reactions or decomposition. Nitration is a highly exothermic process, and runaway temperatures can cause the decomposition of nitric acid into nitrogen oxides (NOx) and lead to the oxidation of the aromatic substrate.[5][6]

Primary Cause: Poor temperature control.

Solutions:

  • Strict Temperature Management: The single most important factor is maintaining a low temperature, especially during the addition of reagents. Always add the nitrating agent (or the substrate) slowly and dropwise to the reaction vessel submerged in an efficient cooling bath (e.g., ice-salt or dry ice-acetone). Ensure vigorous stirring to dissipate localized heat.

  • Reverse Addition: Consider adding the substrate, dissolved in a portion of the sulfuric acid, to the cooled nitrating mixture. This ensures the substrate is always in the presence of an excess of the nitrating agent but can help control the exotherm.

  • Control Stoichiometry: Do not use a large excess of nitric acid. A slight excess (e.g., 1.1 to 1.5 equivalents) is usually sufficient. A large excess increases the risk of oxidation and di-nitration side products.

Q3: I still have a significant amount of starting material left even after a long reaction time. What should I do?

A3: This indicates that the reaction conditions are still not energetic enough to drive the reaction to completion. This is related to the issues in Q1.

Solutions:

  • Combine Forcing Conditions: Ensure you are using the recommended forcing conditions (fuming HNO₃/oleum).

  • Incremental Temperature Increase: After running the reaction at room temperature for several hours, you can try gently heating the mixture (e.g., to 40-50 °C) for a short period. Monitor the reaction every 30-60 minutes by TLC to see if the starting material is being consumed. Be prepared to cool the reaction immediately if signs of decomposition appear.

  • Increase Reaction Time: Some reactions on deactivated systems simply require longer times. If the reaction is proceeding cleanly (no significant byproduct formation on TLC) but slowly, extending the reaction time to 24 hours or more may be beneficial.

Q4: I seem to have a mixture of isomers. How can I improve selectivity and purify my desired product?

A4: While the C8 position is the most likely site for the second nitration, the formation of minor amounts of other isomers (e.g., at C5) is possible. The directing effects of multiple substituents on a heterocyclic ring can be complex.[7]

Solutions:

  • Optimize Reaction Temperature: Selectivity is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may improve the regioselectivity.[8]

  • Purification via Recrystallization: The desired 6,8-dinitro product and potential isomers will likely have different solubilities. Careful fractional recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or acetone/water mixtures) can be effective for separation.[9]

  • Column Chromatography: If recrystallization fails to separate the isomers, column chromatography on silica gel is the most reliable method. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should allow for the separation of the different dinitro isomers.[9]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this nitration reaction? A: The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. First, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). The π-electron system of the aromatic ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity and yielding the final product.[10][11]

Electrophilic Aromatic Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O HSO4 HSO₄⁻ Quinolinone Substrate (6-nitro-quinolinone) H2O H₂O SigmaComplex Sigma Complex (Carbocation Intermediate) Quinolinone->SigmaComplex + NO₂⁺ Product Product (6,8-dinitro-quinolinone) SigmaComplex->Product - H⁺ H_ion H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Q: What safety precautions are essential when working with mixed acids? A: Working with fuming nitric acid, concentrated sulfuric acid, and oleum is extremely hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).

  • Fume Hood: All operations must be performed in a certified chemical fume hood with excellent ventilation.

  • Order of Addition: Always add acid to water (or a less concentrated acid to a more concentrated one, e.g., HNO₃ to H₂SO₄). Never the reverse. The hydration of sulfuric acid is intensely exothermic.

  • Quenching: The reaction must be quenched by slowly pouring the reaction mixture onto a large amount of crushed ice with stirring. Never add water directly to the concentrated acid mixture.

  • Spill Kit: Have an acid spill kit (containing a neutralizer like sodium bicarbonate) readily available.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method for real-time monitoring.[12]

  • Setup: Use silica gel plates. A good mobile phase (eluent) would be a mixture of a nonpolar and a polar solvent, such as 3:1 Hexane:Ethyl Acetate. You may need to adjust this ratio to get good separation.

  • Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the plate.

  • Interpretation: The product, being more polar due to the second nitro group, will have a lower Rf value (travel less distance up the plate) than the starting material. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Visualized Workflows

Troubleshooting Decision Tree for Low Yield

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis CoolAcid 1. Cool H₂SO₄/Oleum to 0 °C AddHNO3 2. Add fuming HNO₃ dropwise CoolAcid->AddHNO3 AddSubstrate 3. Add Substrate Solution dropwise at 0-10 °C AddHNO3->AddSubstrate React 4. Stir at RT or heat gently (Monitor by TLC) AddSubstrate->React Quench 5. Pour reaction mixture slowly onto ice React->Quench Filter 6. Collect solid by vacuum filtration Quench->Filter Wash 7. Wash with H₂O, NaHCO₃, then H₂O Filter->Wash Dry 8. Dry the crude solid Wash->Dry Purify 9. Recrystallize or use column chromatography Dry->Purify Analyze 10. Characterize pure product (NMR, MS, mp) Purify->Analyze

Caption: General experimental workflow for nitration.

References

  • AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene.
  • Brainly. (2023, February 24). Why is it important to keep the temperature low during a nitration reaction?
  • Smith, K., et al. (2000, July 19).
  • Royal Society of Chemistry. (n.d.).
  • StackExchange. (2024, November 11).
  • Wikipedia. (n.d.). Nitration.
  • Rahaman, A., et al. (n.d.).
  • ECHEMI. (n.d.). Aromatic ring substitution: how are MNT and DNT further nitrated if nitro groups deactivate benzene rings?
  • YouTube. (2019, January 3).
  • Thieme E-Books & E-Journals. (n.d.). Organic N-Nitro Reagents in Organic Synthesis.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Nature. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC.
  • StackExchange. (2016, October 5).
  • Unknown Source. (n.d.).
  • ResearchGate. (2025, August 6).
  • Master Organic Chemistry. (2018, April 30).
  • SciSpace. (n.d.).
  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Unknown Source. (n.d.).
  • American Chemical Society. (2022, August 31).
  • MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC.
  • Unknown Source. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
  • Unknown Source. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • Unknown Source. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for the Simultaneous Determination of Oxolinic Acid and Other Quinolones.
  • MDPI. (2020, February 5).
  • ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • StackExchange. (2025, June 6).
  • LibreTexts. (n.d.). 10.6. Reaction: Nitration – Introduction to Organic Chemistry.
  • Google Patents. (1952, January 1).
  • Royal Society of Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PMC.
  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
  • Royal Society of Chemistry. (n.d.). A stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines to construct C3-nitro-substituted tetrahydroquinolines.
  • ResearchGate. (2022, April 10). (PDF) Synthesis of new 2-substituted 6,8-dinitrot[4][5][13]riazolo[1,5-a]pyridines.

  • PrepChem.com. (n.d.).
  • Unknown Source. (2025, August 6). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Nature. (n.d.). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC.
  • Unknown Source. (2023, July 4).

Sources

Technical Support Center: Synthesis of 6-nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-nitro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on minimizing byproduct formation and maximizing yield and purity. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for 6-nitro-2,3-dihydroquinolin-4(1H)-one and what is the key reaction mechanism?

The most prevalent and direct method for synthesizing 6-nitro-2,3-dihydroquinolin-4(1H)-one is through the intramolecular cyclization of a precursor, typically 3-(4-nitroanilino)propanoic acid. This transformation is a classic example of an intramolecular Friedel-Crafts acylation .[1][2]

Mechanism Insight: The reaction is catalyzed by a strong acid, which serves two primary roles:

  • Activation of the Carboxylic Acid: The acid protonates the carbonyl oxygen of the carboxylic acid, which, after the loss of water, generates a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring of the nitroaniline derivative then acts as a nucleophile, attacking the acylium ion. The position of this attack is directed by the substituents on the ring. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director and a strong deactivator. The activating effect of the amino group overrides the deactivating effect of the nitro group, directing the cyclization to the position ortho to the nitrogen atom, resulting in the formation of the desired six-membered ring.[2]

A proton is then lost from the ring to restore aromaticity, yielding the final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. We have structured this as a decision-making tool to help you diagnose and resolve issues efficiently.

Problem 1: Low Yield & Incomplete Reaction

Q2: My reaction yield is consistently below 50%, and TLC/LC-MS analysis shows a significant amount of unreacted 3-(4-nitroanilino)propanoic acid. How can I drive the reaction to completion?

This is a common issue often related to the potency of the cyclizing agent or suboptimal reaction conditions.

Causality Analysis: An incomplete reaction indicates that the activation energy for the intramolecular Friedel-Crafts acylation is not being sufficiently overcome. This can be due to an insufficiently strong acidic medium, temperatures that are too low, or inadequate reaction time. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, making the cyclization more challenging than in unsubstituted analogs.[3][4]

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure the 3-(4-nitroanilino)propanoic acid is pure and completely dry. Moisture can quench the acid catalyst.

  • Choice of Cyclizing Agent: Polyphosphoric acid (PPA) is a common choice, but its viscosity at higher temperatures can be an issue. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is often a more effective alternative, offering higher acidity and better solubility.

  • Optimize Temperature and Time:

    • Begin with a temperature of 80-90 °C when using PPA and stir vigorously.

    • Gradually increase the temperature to 100-120 °C if the reaction is sluggish, but monitor closely for decomposition (see Problem 2).

    • Extend the reaction time. Monitor the reaction progress every 1-2 hours using an appropriate TLC system (e.g., 50:50 Ethyl Acetate:Hexane) until the starting material spot disappears.

Cyclizing AgentTypical TemperatureProsCons
Polyphosphoric Acid (PPA) 80-120 °CInexpensive, readily available.Highly viscous, can be difficult to stir; workup can be challenging.
Eaton's Reagent (P₂O₅/MeSO₃H) 60-90 °CVery strong acid, less viscous, often gives higher yields.[5]More expensive, requires careful preparation.
Concentrated H₂SO₄ 90-110 °CReadily available.Can cause significant charring and sulfonation byproducts.
Problem 2: Formation of Insoluble Black Tar (Decomposition)

Q3: My reaction mixture turns dark brown or black, and upon workup, I isolate a significant amount of insoluble, tar-like material. What is causing this and how can it be prevented?

The formation of tar is a clear sign of decomposition and/or polymerization, which occurs under harsh acidic and thermal conditions.[6]

Causality Analysis: The highly acidic environment required for cyclization can also promote undesirable side reactions. Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation. Furthermore, the nitroaromatic compound itself can be susceptible to decomposition at elevated temperatures, a process often catalyzed by strong acids.

Mitigation Strategies:

  • Precise Temperature Control: This is the most critical parameter. Use an oil bath with a thermostat for precise temperature regulation. Avoid aggressive heating. It is better to run the reaction for a longer time at a slightly lower temperature (e.g., 90 °C) than to push it at a higher temperature (e.g., >120 °C) for a shorter period.

  • Staged Temperature Profile: Start the reaction at a lower temperature (e.g., 70 °C) to allow for the initial, slower cyclization to occur. Once the reaction is underway, the temperature can be gradually increased to drive it to completion.

  • Efficient Stirring: Ensure the reaction mixture is stirred vigorously. Poor mixing can create local "hot spots" where the temperature is much higher than the bulk mixture, leading to decomposition.

Problem 3: Presence of Isomeric and Oxidized Byproducts

Q4: My mass spec analysis shows a peak corresponding to the correct mass, but my NMR is complex, suggesting multiple isomers. What are these byproducts?

This issue is most common if your synthetic route involves the nitration of the pre-formed 2,3-dihydroquinolin-4(1H)-one ring system, rather than starting with the nitro-substituted aniline.

Causality Analysis: Direct nitration of the 2,3-dihydroquinolin-4(1H)-one scaffold can lead to a mixture of regioisomers.[7] While the 6-position is often favored, nitration can also occur at the 8-position or even lead to dinitrated products under forcing conditions.[8] Additionally, the dihydro-quinolinone product can be susceptible to oxidation to the more stable aromatic quinolinone, especially if the workup or purification involves heat or exposure to air for extended periods.[3]

Troubleshooting and Prevention:

  • Control Nitration Conditions: If performing nitration, use a milder nitrating agent (e.g., HNO₃ in acetic anhydride) and maintain low temperatures (0-10 °C) to improve regioselectivity.[8]

  • Work Under Inert Atmosphere: To prevent oxidation of the dihydroquinolinone product, perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).[3] Using degassed solvents can also help minimize this side reaction.

  • Purification: Careful column chromatography is often required to separate the desired 6-nitro isomer from other byproducts. A gradient elution system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity) can effectively resolve these closely related compounds.

Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis via PPA Cyclization

This protocol is a self-validating system designed to maximize yield while minimizing decomposition.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (10x the weight of the starting material).

  • Heating: Begin stirring and heat the PPA to 85-90 °C under a slow stream of nitrogen.

  • Addition of Starting Material: Once the temperature is stable, add 3-(4-nitroanilino)propanoic acid (1.0 eq) in small portions over 20-30 minutes. Ensure each portion dissolves before adding the next.

  • Reaction: Maintain the reaction temperature at 90-95 °C. Monitor the reaction's progress by TLC every hour. The reaction is typically complete in 3-5 hours.

  • Quenching (Critical Step): Allow the reaction mixture to cool to ~60 °C. In a separate large beaker, prepare an ice-water slush (approx. 10x the volume of the PPA). Very slowly and carefully, pour the reaction mixture into the vigorously stirred ice water. This is a highly exothermic process.

  • Precipitation & Filtration: A yellow-to-tan precipitate of the crude product should form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with more cold water.

  • Drying: Dry the crude product under vacuum.

Diagram: Synthesis and Troubleshooting Workflow

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic A 1. Add 3-(4-nitroanilino)propanoic acid to PPA at 90°C B 2. Stir at 90-95°C for 3-5h Monitor via TLC A->B C 3. Quench in Ice Water B->C D 4. Filter & Wash Crude Product C->D E 5. Purify via Recrystallization D->E Problem Low Yield or Side Products? Check_SM Check Starting Material Purity Problem->Check_SM Start Here Optimize Optimize Temp/Time/ Acid Catalyst Check_SM->Optimize If Pure Inert_Atm Use Inert Atmosphere Optimize->Inert_Atm If Decomposition or Oxidation Occurs Purify Perform Column Chromatography Inert_Atm->Purify For Isomers

Caption: A logical workflow for synthesis and troubleshooting.

Diagram: Mechanistic Pathway and Side Reaction

SM 3-(4-nitroanilino)propanoic acid Acylium Acylium Ion Intermediate (Electrophile) SM->Acylium + Strong Acid (e.g., PPA) Product Desired Product: 6-nitro-2,3-dihydroquinolin-4(1H)-one Acylium->Product Intramolecular EAS (Desired Pathway) Polymer Polymerization (Tar Formation) Acylium->Polymer Intermolecular Reaction (Side Pathway, High Temp)

Caption: Desired intramolecular vs. undesired intermolecular pathway.

References
  • Benchchem. (n.d.). Optimizing reaction conditions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis.
  • Mitrović, A., et al. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257.
  • Ziyadullaev, M., et al. (2023). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Pharmaceutical Chemistry Journal, 57(3), 380-384.
  • MDPI. (2022, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Scite.ai. (n.d.). Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • PMC. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

  • PMC. (2022, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2020, February 5). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the 2,3-dihydroquinazolin-4(1H)-ones synthesis over the.... Retrieved from [Link]

  • PMC. (n.d.). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • MDPI. (2021, January 26). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • PMC. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of anisole with propanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinolinone Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of quinolinone nitration, with a specific focus on optimizing reaction temperature to achieve desired product outcomes.

The Crucial Role of Temperature in Quinolinone Nitration

The nitration of quinolinones is a cornerstone of synthetic chemistry, enabling the introduction of a nitro group that serves as a versatile handle for further functionalization. However, this electrophilic aromatic substitution is highly sensitive to reaction conditions, particularly temperature. Precise temperature control is paramount for dictating regioselectivity, maximizing yield, and minimizing the formation of unwanted byproducts such as dinitrated compounds and oxidation products.

This guide will delve into the underlying principles of kinetic and thermodynamic control, providing you with the scientific rationale to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the nitration of quinolinones?

A1: Temperature directly influences both the rate and selectivity of the nitration reaction. At elevated temperatures, the reaction rate increases, which can lead to over-nitration (dinitration) and decomposition of the starting material or product.[1] Conversely, lower temperatures can favor the formation of a specific isomer (kinetic control) and suppress the formation of undesired byproducts.

Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity?

A2: A mixture of isomers is a common challenge. To enhance regioselectivity, consider the following:

  • Lower the reaction temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can favor the formation of the kinetically preferred product.[2]

  • Control the addition of the nitrating agent: A slow, dropwise addition of the nitrating mixture at a consistently low temperature is crucial.

  • Consider the substrate: The electronic nature of substituents on the quinolinone ring will significantly influence the position of nitration.

Q3: My reaction is producing a high yield of di-nitrated product. What should I do?

A3: The formation of di-nitrated products is a clear indication that the reaction conditions are too harsh. To mitigate this:

  • Significantly lower the reaction temperature: This is the most effective way to prevent over-nitration.

  • Use a stoichiometric amount of the nitrating agent: Carefully control the molar ratio of the nitrating agent to the quinolinone substrate. A slight excess (1.05-1.2 equivalents) is often sufficient.

  • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and stop the reaction once the desired mono-nitrated product is formed.

Q4: The reaction is very slow or not proceeding at all. What are the possible causes?

A4: A sluggish or stalled reaction can be due to several factors:

  • The reaction temperature is too low: While low temperatures are generally preferred for selectivity, an excessively low temperature may not provide enough activation energy for the reaction to proceed at a reasonable rate.

  • Insufficiently strong nitrating agent: The nitrating agent may not be potent enough for a deactivated quinolinone ring. Consider using a stronger nitrating system, such as fuming nitric acid in concentrated sulfuric acid.

  • Poor quality of reagents: Ensure that the nitric and sulfuric acids are fresh and have not absorbed moisture.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Nitrated Product Reaction temperature is too low, leading to incomplete conversion.Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC.
Decomposition of starting material or product at elevated temperatures.Maintain a consistently low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and the subsequent stirring.
Formation of Multiple Isomers Reaction temperature is too high, leading to a loss of regioselectivity.Lower the reaction temperature to favor the formation of the kinetically controlled product. For some substrates, temperatures as low as -25 °C may be necessary.[2]
The inherent electronic properties of the quinolinone ring system favor multiple substitution pathways.Adjust the acidity of the reaction medium. For instance, in the nitration of quinoline 1-oxide, lower temperatures favor the formation of 5- and 8-nitro isomers, while higher temperatures favor the 4-nitro isomer.[3]
High Yield of Di-nitrated Product Excessive reaction temperature.Conduct the reaction at a lower temperature (e.g., 0 °C or below).
High concentration or large excess of the nitrating agent.Use a stoichiometric amount or a slight excess of the nitrating agent.
Prolonged reaction time.Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Product Decomposition (Charring) Reaction temperature is excessively high.Reduce the reaction temperature and ensure efficient cooling.
Localized overheating upon addition of reagents.Add the nitrating agent slowly and dropwise with vigorous stirring.

The Science Behind Temperature Optimization: Kinetic vs. Thermodynamic Control

The regioselectivity of quinolinone nitration can often be understood through the principles of kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium can be established between the starting material, intermediates, and products. Under these conditions, the most stable product will be the major isomer, regardless of its rate of formation. This is the thermodynamic product.

G reactant Quinolinone + HNO₃/H₂SO₄ intermediate σ-complex (Wheland intermediate) reactant->intermediate Electrophilic Attack kinetic_product Kinetic Product (Forms faster, lower Ea) intermediate->kinetic_product Low Temperature (Irreversible) thermodynamic_product Thermodynamic Product (More stable, higher Ea) intermediate->thermodynamic_product High Temperature (Reversible) kinetic_product->intermediate Reversion at high temp.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 2-Quinolone

This protocol is a general guideline and may require optimization for specific substituted 2-quinolinones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-quinolone (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-quinolone, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of 3-Nitro-4-hydroxyquinoline

This protocol is adapted from a literature procedure.[4]

  • Reaction Setup: Add 4-hydroxyquinoline (26.2 g, 0.18 mol) to propionic acid (250 mL) and heat the solution to approximately 125 °C.

  • Nitration: Add 70% aqueous nitric acid (16.0 mL, 0.36 mol) dropwise with stirring.

  • Reaction Completion: After the addition is complete, stir the mixture at 125 °C for 10 minutes, then allow it to cool to room temperature.

  • Isolation: Dilute the mixture with ethanol. Filter the precipitated solid, wash sequentially with ethanol, water, and ethanol.

  • Drying: Dry the product to afford 3-nitro-4-hydroxyquinoline as a light yellow powder (27.7 g, 86% yield).[4]

Data Presentation: Temperature Effects on 1-Methyl-2-quinolone Nitration

The nitration of 1-methyl-2-quinolone (MeQone) provides a clear example of how temperature can be used to selectively synthesize mono-, di-, or tri-nitrated products.

Reaction Temperature Primary Product(s) Observations Reference
50 °C1-Methyl-6-nitro-2-quinolone (6-NQ)Good yield of the mono-nitrated product is obtained.[5]
"Medium Temperature"3,6-Dinitro-1-methyl-2-quinolone (3,6-DNQ) and 6,8-Dinitro-1-methyl-2-quinolone (6,8-DNQ)Formation of di-nitrated products.[5]
Not specified (with fuming nitric acid)1-Methyl-3,6,8-trinitro-2-quinolone (TNQ)Complete nitration leading to the tri-nitro derivative in high yield (90%).[5]

G cluster_0 Nitration of 1-Methyl-2-quinolone 1-Methyl-2-quinolone 1-Methyl-2-quinolone 6-Nitro 1-Methyl-6-nitro-2-quinolone Dinitro 3,6- and 6,8-Dinitro 1-methyl-2-quinolones Trinitro 1-Methyl-3,6,8-trinitro-2-quinolone

Product Identification: Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of nitroquinolinone isomers. The chemical shifts of the protons and carbons are significantly influenced by the position of the nitro group.

Example: 6-Nitroquinolin-2(1H)-one [6]

  • ¹H NMR (500 MHz, CD₃OD): δ 8.64 (d, J = 2.5 Hz, 1H), 8.36 (dd, J = 9.0 Hz, J = 2.5 Hz, 1H), 8.09 (d, J = 9.0 Hz, 1H), 7.46 (d, J = 9.0 Hz, 1H), 6.73 (d, J = 9.0 Hz, 1H).

  • ¹³C NMR (125.77 MHz, CD₃OD): δ 165.0, 144.1, 144.1, 142.3, 126.3, 125.4, 124.3, 120.6, 117.4.

IR Spectroscopy

The presence of the nitro group in the product can be confirmed by characteristic strong absorption bands in the IR spectrum.

  • Asymmetric N-O stretch: 1550-1475 cm⁻¹

  • Symmetric N-O stretch: 1360-1290 cm⁻¹[7]

The carbonyl (C=O) stretch of the quinolinone ring is typically observed around 1720-1660 cm⁻¹.

Safety Precautions

Nitration reactions are highly exothermic and involve the use of corrosive and strongly oxidizing acids. Always adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Conduct all operations in a well-ventilated fume hood.

  • Controlled Reagent Addition: Add reagents slowly and in a controlled manner to manage the exotherm.

  • Cooling Bath: Have an adequate cooling bath (e.g., ice-water or ice-salt) readily available to control the reaction temperature.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large excess of ice. Never add water to the concentrated acid mixture.

References

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline. Available at: [Link]

  • Ariga, M., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5174-5191. Available at: [Link]

  • Koilpillai, P., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 23(16), 4651-4655. Available at: [Link]

  • Dine, I., Mulugeta, E., & Melaku, Y. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8687-8716. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Available at: [Link]

  • Ridd, J. H. (1971). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. Journal of the Chemical Society B: Physical Organic, 1028-1033. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1297-1309. Available at: [Link]

  • Hagemann, H. (2017). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. Available at: [Link]

  • Ingold, C. K., & Ingold, E. H. (1926). By-products in aromatic nitration. Part II. Nitration of diphenyl, quinoline, and benzophenone. Journal of the Chemical Society (Resumed), 1310-1327. Available at: [Link]

  • SlidePlayer. Preparation and Properties of Quinoline. Available at: [Link]

  • Kumar, S., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry. Available at: [Link]

  • Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Available at: [Link]

  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 31, 105847. Available at: [Link]

  • Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2176-2228. Available at: [Link]

  • Tadesse, S., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Tetrahedron Letters, 56(23), 3463-3466. Available at: [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 6(3), 535-552. Available at: [Link]

  • Dine, I., Mulugeta, E., & Melaku, Y. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8687-8716. Available at: [Link]

  • Abdel-Megeed, M. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1403-1411. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Larkin, P. J. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]

  • Michigan State University. IR: nitro groups. Available at: [Link]

  • University of Massachusetts Boston. Infrared Spectroscopy. Available at: [Link]

  • Martinsen, A., et al. (1997). Temperature-dependent in vitro antimicrobial activity of four 4-quinolones and oxytetracycline against bacteria pathogenic to fish. Journal of Applied Microbiology, 83(4), 449-454. Available at: [Link]

  • Svatunek, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4208. Available at: [Link]

  • Wang, Y., et al. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 14. Available at: [Link]

  • Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1164-1171. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of 6-Nitro-2,3-dihydroquinolin-4(1H)-one in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The quinolinone scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Nitro-2,3-dihydroquinolin-4(1H)-one in the polar aprotic solvent, dimethyl sulfoxide-d6 (DMSO-d6). By offering a predictive interpretation, a standardized experimental protocol, and a comparison with alternative analytical techniques, this document serves as a practical resource for researchers engaged in the synthesis and characterization of related compounds.

The Expected 1H NMR Spectrum: A Predictive Interpretation

While a publicly available, experimentally-derived spectrum for 6-Nitro-2,3-dihydroquinolin-4(1H)-one in DMSO-d6 is not readily found in the searched literature, a reliable prediction can be constructed based on the analysis of structurally analogous compounds and fundamental NMR principles. The molecular structure and expected proton environments are depicted below.

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// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C=O", pos="0,-1.5!"]; C4a [label="C", pos="1.2, -0.75!"]; C5 [label="C", pos="2.4,-1.5!"]; C6 [label="C", pos="3.6,-0.75!"]; C7 [label="C", pos="3.6,0.75!"]; C8 [label="C", pos="2.4,1.5!"]; C8a [label="C", pos="1.2,0.75!"]; N_nitro [label="N", pos="4.8, -1.5!"]; O1_nitro [label="O", pos="4.8, -2.5!"]; O2_nitro [label="O", pos="5.8, -1.0!"];

// Define nodes for protons H_N1 [label="H", pos="-0.5, 2.0!"]; H2_ax [label="H", pos="-2.0, 1.25!"]; H2_eq [label="H", pos="-1.5, 0.0!"]; H3_ax [label="H", pos="-2.0, -1.25!"]; H3_eq [label="H", pos="-0.5, -0.0!"]; H5 [label="H", pos="2.4, -2.2!"]; H7 [label a="H", pos="4.3, 1.25!"]; H8 [label="H", pos="2.4, 2.2!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C6 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="-"];

// Draw protons N1 -- H_N1; C2 -- H2_ax; C2 -- H2_eq; C3 -- H3_ax; C3 -- H3_eq; C5 -- H5; C7 -- H7; C8 -- H8; }

Figure 1. Chemical structure of 6-Nitro-2,3-dihydroquinolin-4(1H)-one with key protons labeled.

Table 1: Predicted 1H NMR Spectral Data for 6-Nitro-2,3-dihydroquinolin-4(1H)-one in DMSO-d6

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-N1 10.0 - 11.0Singlet (broad)-The N-H proton of a secondary amide in a polar aprotic solvent like DMSO-d6 is expected to be significantly deshielded due to hydrogen bonding with the solvent and the electron-withdrawing effect of the adjacent carbonyl group. Its signal is often broad due to quadrupole effects and potential exchange.
H-5 ~ 8.0Doublet~ 2.5This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will exhibit a small coupling to the meta proton H-7.
H-7 ~ 7.8Doublet of doubletsJmeta(H5) ~ 2.5, Jortho(H8) ~ 9.0This proton is coupled to both the ortho proton H-8 and the meta proton H-5. The ortho coupling will be significantly larger than the meta coupling.
H-8 ~ 7.1Doublet~ 9.0This proton is ortho to the amide nitrogen and will be coupled to the adjacent H-7 proton, resulting in a doublet with a typical ortho coupling constant.
H-2 ~ 3.5Triplet~ 6.5These methylene protons are adjacent to the amide nitrogen. In DMSO-d6, they are expected to appear as a triplet due to coupling with the adjacent methylene protons at C-3.
H-3 ~ 2.7Triplet~ 6.5These methylene protons are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift relative to a simple alkane. They will be coupled to the adjacent methylene protons at C-2.

Experimental Protocol for 1H NMR Spectroscopy in DMSO-d6

This section outlines a standardized, self-validating protocol for acquiring a high-quality 1H NMR spectrum of 6-Nitro-2,3-dihydroquinolin-4(1H)-one.

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subgraph "cluster_proc" { label = "Data Processing"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; proc1 [label="Fourier Transform"]; proc2 [label="Phase Correction"]; proc3 [label="Baseline Correction"]; proc4 [label="Reference to residual DMSO (δ 2.50)"]; proc5 [label="Integrate and pick peaks"]; proc1 -> proc2 -> proc3 -> proc4 -> proc5; }

prep4 -> acq1 [lhead="cluster_acq", ltail="cluster_prep"]; acq5 -> proc1 [lhead="cluster_proc", ltail="cluster_acq"]; }

Figure 2. Standardized workflow for 1H NMR analysis in DMSO-d6.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 6-Nitro-2,3-dihydroquinolin-4(1H)-one into a clean, dry vial.[1]

    • Add approximately 0.6 mL of DMSO-d6 to the vial.[1]

    • Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the DMSO-d6 solvent.[1]

    • Tune and match the probe for the 1H frequency to ensure optimal signal transmission and detection.[1]

    • Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.[1]

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Reference the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.[2][3] It is also important to note the presence of a water peak, typically around δ 3.3 ppm in DMSO-d6, which should be disregarded during analysis.[4]

    • Integrate all peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule. For complex spectra, 2D NMR experiments such as COSY can be invaluable for confirming proton-proton coupling networks.[5]

Comparison with Other Analytical Techniques

While 1H NMR is a cornerstone for structural elucidation, a comprehensive characterization of 6-Nitro-2,3-dihydroquinolin-4(1H)-one would benefit from the complementary information provided by other analytical methods.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Provides information on the carbon skeleton of the molecule, including the number of unique carbon environments and their electronic nature.Directly complements 1H NMR data for a more complete structural picture. Can distinguish between different types of carbonyl and aromatic carbons.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[6]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the molecular structure.High sensitivity, requiring very small amounts of sample. Provides definitive molecular weight information.[7]Does not provide detailed information about the connectivity of atoms in the molecule. Isomers often cannot be distinguished by MS alone.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as the carbonyl (C=O) of the ketone, the N-H of the amide, and the nitro (NO2) group.Rapid and non-destructive. Provides a quick confirmation of key functional groups.The spectrum can be complex, and overlapping absorptions can make interpretation difficult. Does not provide a complete picture of the molecular structure.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, which is related to the extent of conjugation in the aromatic system.Useful for quantitative analysis and for monitoring reactions. Can help confirm the presence of the conjugated quinolinone system.[7]Provides limited structural information and is generally not used for primary structure elucidation.
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subgraph "cluster_MS" { label = "Mass Spectrometry"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spec."]; HRMS [label="High-Res MS"]; MS -> HRMS [label="Provides"]; }

subgraph "cluster_Spectro" { label = "Other Spectroscopy"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy"]; UV [label="UV-Vis Spectroscopy"]; }

H_NMR -> MS [label="Synergistic for\nStructure Elucidation", color="#5F6368", style=dashed]; H_NMR -> IR [label="Synergistic for\nFunctional Group ID", color="#5F6368", style=dashed]; }

Figure 3. Interrelationship of analytical techniques for structural elucidation.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Taniguchi, N., Naito, M., Miyagawa, S., & Tokunaga, Y. (2024). ¹H NMR spectrum of 1 (DMSO-d6, 600 MHz, 298 K). ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]

  • Hrčak - Srce. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak. Retrieved from [Link]

  • Taxation and Customs Union. (n.d.). ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Retrieved from [Link]

  • The Royal Society of Chemistry and The Centre National de la Recherche Scientifique. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H). New Journal of Chemistry. Retrieved from [Link]

  • Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Natural Compounds. Retrieved from [Link]

  • ResearchGate. (2025). DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY. Retrieved from [Link]

  • Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Health Sciences, 5(5), 483-490. Retrieved from [Link]

  • (n.d.). 1H NMR (d6-DMSO, 600 MHz). Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. Retrieved from [Link]

  • SciELO. (2019). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • (n.d.). 3. 1H NMR Spectroscopy. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Retrieved from [Link]

Sources

C13 NMR Benchmarking Guide: 6-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 6-nitro-2,3-dihydroquinolin-4(1H)-one , a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents.

This guide moves beyond simple data listing to offer a comparative framework for distinguishing the target molecule from its regioisomers and structural analogs.

Executive Summary

6-nitro-2,3-dihydroquinolin-4(1H)-one (CAS: 22282-99-1) is a bicyclic scaffold characterized by a dihydroquinoline core, a ketone at position 4, and a nitro group at position 6.[1][2][3][4] Its C13 NMR spectrum is distinct due to the strong deshielding effect of the nitro group at C6 and the characteristic carbonyl resonance at ~192 ppm.

This guide compares the target molecule against:

  • The Parent Scaffold: 2,3-dihydroquinolin-4(1H)-one (to isolate the nitro effect).

  • Regioisomers: 5-nitro and 7-nitro analogs (common impurities in nitration).

  • Substituted Derivatives: 2-phenyl analogs (to demonstrate substituent additivity).

Part 1: Structural Analysis & Assignment Strategy

The assignment of C13 peaks relies on understanding the electronic environment of the dihydroquinolinone backbone. The molecule possesses 9 unique carbon environments .

Core Backbone Numbering
  • C2 & C3: Aliphatic methylene carbons. C2 is deshielded by the adjacent Nitrogen.

  • C4: Carbonyl carbon (most deshielded).

  • C4a & C8a: Quaternary bridgehead carbons.

  • C5, C6, C7, C8: Aromatic carbons.

Mechanism of Shift (The Nitro Effect)

The introduction of a nitro group at C6 exerts a predictable influence on the aromatic ring resonances via the Substituent Chemical Shift (SCS) effect:

  • Ipso (C6): Strong deshielding (+20 ppm).

  • Ortho (C5, C7): Shielding (-5 to -6 ppm) due to resonance/inductive effects.

  • Para (C8a): Deshielding (+6 ppm).

  • Meta (C8, C4a): Mild deshielding (+1 to +2 ppm).

Part 2: Comparative Chemical Shift Data

The following table synthesizes experimental data for the parent compound and high-confidence predicted values for the 6-nitro target based on experimentally validated SCS constants.

Table 1: C13 NMR Shift Comparison (ppm in DMSO-d6)
Carbon PositionParent Scaffold (Exp.)*Target: 6-Nitro (Calc.)**Alternative: 7-Nitro (Calc.)Shift Diagnostic (Δδ)
C4 (C=O) 193.5 192.8 192.5Minimal change; diagnostic for 4-one core.
C8a (Quat) 151.2157.2 152.2Critical: C8a shifts downfield in 6-nitro (para effect).
C6 (Aromatic) 118.8138.8 113.8Primary ID: C6 moves +20 ppm in target; -5 ppm in 7-nitro.
C7 (Aromatic) 135.4130.4 155.4Secondary ID: C7 is shielded in target; deshielded in 7-nitro.
C5 (Aromatic) 127.3122.3 128.3Shielded in target (ortho to NO2).
C4a (Quat) 118.2119.2 124.2Stable in target; shifts in 7-nitro (para effect).
C8 (Aromatic) 115.9116.9 110.9Stable in target; shielded in 7-nitro.
C2 (CH2) 41.841.8 41.8Unaffected aliphatic region.
C3 (CH2) 37.637.6 37.6Unaffected aliphatic region.

*Parent Data Source: Adapted from J. Chem. Soc. Perkin Trans. 1 and verified against SDBS spectral database for 2,3-dihydroquinolin-4(1H)-one. **Calculation Basis: Parent shifts + Standard SCS for Nitrobenzene (Ipso +20, Ortho -4.8, Meta +0.9, Para +5.8).

Part 3: Experimental Protocol for Resolution

To obtain the high-resolution spectra required to distinguish these isomers, the following protocol is recommended. The solubility of nitro-dihydroquinolinones is poor in CDCl3; DMSO-d6 is the solvent of choice.

Protocol: Sample Preparation & Acquisition
  • Solvent Selection: Use DMSO-d6 (99.9% D) . The high polarity prevents aggregation of the nitro-substituted aromatic rings.

  • Concentration: Prepare a 20-30 mg/mL solution. Lower concentrations may lose the quaternary C4a/C8a signals in the baseline noise.

  • Pulse Sequence: Use a power-gated decoupling sequence (zgpg30) to minimize NOE enhancement differences between protonated and quaternary carbons.

  • Relaxation Delay (D1): Set D1 to 2.0 - 3.0 seconds . The quaternary carbons (C4, C4a, C6-NO2, C8a) have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks.

  • Scans: Minimum 1024 scans for a 400 MHz instrument to resolve the C6 vs C7 splitting.

Part 4: Visualizing the Identification Logic

The following diagrams illustrate the structural logic and the decision tree for identifying the correct isomer.

Diagram 1: Resonance & Shift Logic

This diagram maps the electronic effects of the Nitro group on the specific carbons of the quinolinone ring.

NitroEffect cluster_ring Quinolinone Core Response Nitro 6-Nitro Group (Electron Withdrawing) C6 C6 (Ipso) Direct Attachment (+20 ppm) Nitro->C6 Strong Deshielding C5_7 C5 & C7 (Ortho) Resonance Shielding (-5 ppm) Nitro->C5_7 Shielding Effect C8a C8a (Para) Inductive Deshielding (+6 ppm) Nitro->C8a Deshielding Effect

Caption: Electronic influence of the 6-Nitro substituent on the C13 NMR chemical shifts of the dihydroquinolinone core.

Diagram 2: Isomer Identification Workflow

A logical decision tree to confirm the 6-nitro isomer over the 7-nitro impurity.

ID_Workflow Start Acquire C13 NMR (DMSO-d6) CheckC4 Check Carbonyl (C4) ~192-194 ppm? Start->CheckC4 CheckC6 Check C6 Region Peak at ~138 ppm? CheckC4->CheckC6 Yes ResultParent Identified: Unreacted Parent CheckC4->ResultParent No (Check Structure) CheckC7 Check C7 Region Peak at ~155 ppm? CheckC6->CheckC7 No Result6 Confirmed: 6-Nitro Isomer CheckC6->Result6 Yes (Deshielded C6) Result7 Identified: 7-Nitro Isomer CheckC7->Result7 Yes (Deshielded C7) CheckC7->ResultParent No (Check for 5-Nitro)

Caption: Step-by-step logic for distinguishing the target 6-nitro compound from common regioisomeric impurities.

Part 5: References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity constants).

  • Katritzky, A. R., et al. (1980). "Carbon-13 NMR Spectra of Quinolines and Dihydroquinolines." Journal of the Chemical Society, Perkin Transactions 2. (Source for parent scaffold baseline data).

  • Elguero, J., et al. (2011). "An experimental NMR and computational study of 4-quinolones and related compounds." Magnetic Resonance in Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Verification of parent 2,3-dihydroquinolin-4(1H)-one spectra). Link

Sources

Spectroscopic Validation of 6-Nitro-2,3-dihydroquinolin-4(1H)-one: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Objective: This guide provides a technical framework for the identification and purity assessment of 6-nitro-2,3-dihydroquinolin-4(1H)-one using Fourier Transform Infrared Spectroscopy (FTIR).

Context: The 6-nitro-2,3-dihydroquinolin-4(1H)-one scaffold is a critical intermediate in the synthesis of bioactive quinolinones, often used in the development of anticancer agents and potassium channel modulators. In synthetic workflows, it is typically generated via the electrophilic aromatic nitration of 2,3-dihydroquinolin-4(1H)-one.

The Challenge: Rapidly distinguishing the nitrated product from the starting material and potential regioisomers (e.g., 8-nitro isomers) without resorting to time-consuming NMR analysis. This guide compares the spectral "fingerprint" of the target molecule against its precursors and alternatives to establish a self-validating quality control (QC) protocol.

Theoretical Grounding: Vibrational Mechanics of the Nitro Group

To interpret the spectrum accurately, one must understand the vibrational coupling induced by the nitro group (


) on the dihydroquinolinone backbone.
The "Push-Pull" Electronic Effect

The 6-nitro-2,3-dihydroquinolin-4(1H)-one molecule exhibits a specific electronic environment:

  • Electron Donor (Push): The amine (

    
    ) at position 1 is an electron-donating group (EDG) via resonance.
    
  • Electron Acceptor (Pull): The nitro group (

    
    ) at position 6 is a strong electron-withdrawing group (EWG).
    
  • Conjugation: These two groups are para to each other, creating a "push-pull" conjugated system across the benzene ring.

Spectroscopic Consequence:

  • 
     Shift:  The resonance interaction weakens the 
    
    
    
    double bond character, typically shifting the asymmetric stretching frequency to lower wavenumbers compared to non-conjugated nitroarenes.
  • 
     Shift:  The carbonyl at position 4 is less affected by the nitro group than the amine, but inductive effects from the ring can cause a slight blue shift (higher frequency) compared to the precursor.
    
Key Vibrational Modes

The nitro group introduces two highly diagnostic bands that are absent in the starting material:

  • Asymmetric Stretch (

    
    ):  The two N-O bonds vibrate out of phase.
    
  • Symmetric Stretch (

    
    ):  The two N-O bonds vibrate in phase.
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor (the primary alternative in a reaction mixture) and general isomeric byproducts.

Table 1: Diagnostic FTIR Peak Comparison
Functional GroupModeTarget: 6-Nitro-2,3-dihydroquinolin-4(1H)-one Precursor: 2,3-dihydroquinolin-4(1H)-one Alternative: 8-Nitro Isomer (Impurity)
Nitro (

)
Asymmetric Stretch 1515 – 1535 cm⁻¹ (Strong)Absent~1535 – 1550 cm⁻¹ (Less conjugated)
Nitro (

)
Symmetric Stretch 1335 – 1350 cm⁻¹ (Strong)Absent~1350 – 1360 cm⁻¹
Carbonyl (

)
Stretch1680 – 1695 cm⁻¹1670 – 1685 cm⁻¹1685 – 1700 cm⁻¹
Amine (

)
Stretch3300 – 3350 cm⁻¹ (Broad)3350 – 3400 cm⁻¹3300 – 3350 cm⁻¹ (Shifted due to H-bond)
Aromatic Ring

Stretch
1600 – 1610 cm⁻¹1590 – 1605 cm⁻¹1600 – 1610 cm⁻¹
Substitution Out-of-Plane Bend810 – 840 cm⁻¹ (1,2,4-trisubstituted)750 – 770 cm⁻¹ (Ortho-disubstituted)~780 – 800 cm⁻¹ (1,2,3-trisubstituted)

Critical Insight: The most reliable indicator of reaction completion is the disappearance of the ortho-disubstituted bending pattern (~760 cm⁻¹) and the appearance of the nitro asymmetric stretch (~1525 cm⁻¹).

Experimental Protocol: Self-Validating Synthesis Monitor

This protocol is designed for researchers monitoring the nitration of 2,3-dihydroquinolin-4(1H)-one using mixed acid (


).
Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is recommended over KBr pellets for speed and reproducibility.

  • Isolation: Aliquot 5 mg of the reaction precipitate. Wash thoroughly with cold water to remove residual acid (acid traces appear as broad bands >3000 cm⁻¹ and distort the carbonyl region).

  • Drying: Vacuum dry the sample. Water moisture (

    
     stretch ~3400 cm⁻¹) will obscure the 
    
    
    
    region.
  • Deposition: Place 2 mg of solid on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.

Step-by-Step Analysis Workflow

FTIR_Workflow Start Start: Reaction Aliquot Prep Wash (H2O) & Dry Start->Prep Scan Acquire FTIR Spectrum (4000 - 600 cm-1) Prep->Scan Check1 Check 1515-1535 cm-1 (NO2 Asymmetric) Scan->Check1 Result_No No Peak: Reaction Incomplete Check1->Result_No Absent Result_Yes Strong Peak Present Check1->Result_Yes Present Check2 Check 750-770 cm-1 (Starting Material) Result_Yes->Check2 Final_Pure Product Confirmed (6-Nitro isomer) Check2->Final_Pure Absent Final_Mix Mixture: Reprocess Check2->Final_Mix Present

Figure 1: Decision logic for monitoring the nitration of dihydroquinolinone via FTIR.

Data Interpretation Guide
  • Region 1 (1550–1500 cm⁻¹): Look for the "Nitro Flag." A sharp, intense band here confirms the introduction of the

    
     group.
    
  • Region 2 (1700–1650 cm⁻¹): Inspect the Carbonyl. If the peak has split or broadened significantly, you may have over-nitrated or hydrolyzed the ring (lactam cleavage).

  • Region 3 (900–700 cm⁻¹): Fingerprint Validation. The starting material has 4 adjacent aromatic protons (750 cm⁻¹). The 6-nitro product has 2 adjacent protons (810-840 cm⁻¹). A clean shift from 750 to 830 cm⁻¹ indicates high regio-purity.

Mechanistic Visualization

Understanding the specific bond vibrations helps in distinguishing real peaks from noise.

Vibrational_Modes Molecule 6-Nitro-2,3-dihydroquinolin-4(1H)-one NO2_Asym NO2 Asymmetric Stretch (~1525 cm-1) Primary Diagnostic Molecule->NO2_Asym NO2_Sym NO2 Symmetric Stretch (~1340 cm-1) Secondary Diagnostic Molecule->NO2_Sym CO_Stretch C=O Stretch (~1690 cm-1) Conjugated Ketone Molecule->CO_Stretch NH_Stretch N-H Stretch (~3320 cm-1) Broad/H-bonded Molecule->NH_Stretch

Figure 2: Key vibrational modes contributing to the FTIR spectral signature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general nitro group assignments).
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Ziyadullaev, M., et al. (2020). Synthesis of 6-substituted 3(H)-quinazolin-4-ones and their antimicrobial activity. National University of Uzbekistan. (Provides analogous spectral data for nitro-substituted quinazolinones).

  • Mitrović, A., et al. (2025).[1] Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. 1 (Confirms synthesis and characterization of 6-nitro-tetrahydroquinoline derivatives).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (General reference for functional group frequencies).

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of 6-nitro-2,3-dihydroquinolin-4(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. This guide, designed for researchers and drug development professionals, provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 6-nitro-2,3-dihydroquinolin-4(1H)-one. Drawing upon established principles of mass spectrometry and data from related chemical structures, we will explore the expected fragmentation pathways under various ionization techniques. Furthermore, we will present a comparative overview of different analytical approaches, offering insights into the selection of the most suitable methodology for the characterization of this and similar molecules.

Understanding the Molecule: 6-nitro-2,3-dihydroquinolin-4(1H)-one

6-nitro-2,3-dihydroquinolin-4(1H)-one is a quinolinone derivative containing a nitro functional group. The quinolinone core is a prevalent scaffold in medicinal chemistry, and the addition of a nitro group can significantly influence its chemical properties and biological activity. Accurate structural confirmation via mass spectrometry is therefore a critical step in its synthesis and characterization.

Predicting the Fragmentation Pattern: A Mechanistic Approach

Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[7][8][9] This provides a detailed fragmentation fingerprint that is highly useful for structural elucidation.

The proposed major fragmentation pathways for 6-nitro-2,3-dihydroquinolin-4(1H)-one under EI-MS are depicted below.

Fragmentation_Pathway M M+• m/z 192 F1 [M - NO2]+ m/z 146 M->F1 - NO2 F2 [M - NO]+• m/z 162 M->F2 - NO F3 [F1 - CO] m/z 118 F1->F3 - CO F4 [F1 - HCN] m/z 119 F1->F4 - HCN F5 [F2 - CO]+• m/z 134 F2->F5 - CO F6 [F3 - HCN] m/z 91 F3->F6 - HCN

Caption: Proposed EI-MS fragmentation of 6-nitro-2,3-dihydroquinolin-4(1H)-one.

Key Proposed Fragment Ions under EI-MS:

m/zProposed Ion StructureProposed Neutral LossMechanistic Rationale
192[C9H8N2O3]+•-Molecular Ion (M+•). The presence of an aromatic ring generally leads to a discernible molecular ion peak.[10]
162[C9H8NO2]+•NOLoss of a nitric oxide radical is a common fragmentation pathway for aromatic nitro compounds.
146[C9H8NO]+NO2Expulsion of a nitro group as nitrogen dioxide is a primary and highly characteristic fragmentation for nitroaromatics.[11]
134[C8H6NO]+COSubsequent loss of carbon monoxide from the ion at m/z 162, a typical fragmentation for quinolinone structures.[4][5]
118[C8H6N]+COLoss of carbon monoxide from the ion at m/z 146, indicative of the quinolinone core fragmentation.[1][6]
119[C8H7N2]+HCNLoss of hydrogen cyanide from the heterocyclic ring of the ion at m/z 146.
91[C7H7]+HCNLoss of hydrogen cyanide from the ion at m/z 118, leading to a stable tropylium ion.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

In contrast to EI, electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, with minimal fragmentation in the initial mass analysis (MS1).[12] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion ([M+H]+ at m/z 193) is isolated and subjected to collision-induced dissociation (CID).[13][14][15][16]

MSMS_Fragmentation_Workflow cluster_0 MS1 cluster_1 Collision Cell (CID) cluster_2 MS2 Ion [M+H]+ m/z 193 Fragment Fragmentation Ion->Fragment P1 [M+H - H2O]+ m/z 175 Fragment->P1 - H2O P2 [M+H - NO2]+ m/z 147 Fragment->P2 - NO2 P3 [P2 - CO]+ m/z 119 P2->P3 - CO

Caption: Proposed ESI-MS/MS fragmentation workflow for 6-nitro-2,3-dihydroquinolin-4(1H)-one.

Key Proposed Fragment Ions under ESI-MS/MS:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossMechanistic Rationale
193175H2OLoss of a water molecule is a common fragmentation pathway for compounds containing carbonyl and amine functionalities.[4][5]
193147NO2Loss of the nitro group as nitric acid (HNO2) or sequential loss of H and NO2.
147119COSubsequent loss of carbon monoxide from the quinolinone core of the fragment ion at m/z 147.

Comparative Guide to Analytical Methodologies

The choice of analytical technique significantly impacts the quality and type of data obtained. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 6-nitro-2,3-dihydroquinolin-4(1H)-one.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by EI-MS detection.[17]Separates compounds based on their polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by ESI-MS/MS detection.[18][19][20]
Ionization Typically Electron Ionization (EI).[9]Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Fragmentation Extensive fragmentation, providing a detailed "fingerprint".[8][21][22]Controlled fragmentation in MS/MS, allowing for targeted analysis.[13][23]
Analyte Suitability Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile compounds.[24]Suitable for a wide range of compounds, including polar, non-volatile, and thermally labile molecules.
Sensitivity Generally good sensitivity.Often provides higher sensitivity, especially for targeted analysis.[14]
Advantages Robust, reproducible, extensive spectral libraries available for compound identification.High sensitivity and selectivity, suitable for complex matrices, applicable to a broader range of compounds.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Matrix effects can suppress ionization, fewer standardized spectral libraries compared to EI-MS.

Experimental Protocols

Protocol 1: GC-MS Analysis

This protocol outlines a general procedure for the analysis of 6-nitro-2,3-dihydroquinolin-4(1H)-one using GC-MS with an EI source.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of 6-nitro-2,3-dihydroquinolin-4(1H)-one using LC-MS/MS with an ESI source.

  • Sample Preparation: Dissolve the compound in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1: Scan for the precursor ion [M+H]+ at m/z 193.

    • MS2: Fragment the precursor ion using an appropriate collision energy to generate product ion spectra.

Conclusion

The structural elucidation of novel compounds like 6-nitro-2,3-dihydroquinolin-4(1H)-one is a multi-faceted process where mass spectrometry plays a pivotal role. By understanding the predictable fragmentation patterns based on the compound's core structure and functional groups, researchers can confidently interpret mass spectral data. The choice between "hard" ionization techniques like EI, typically coupled with GC, and "soft" ionization techniques like ESI, used with LC-MS/MS, depends on the analyte's properties and the analytical goals. While GC-EI-MS provides a rich fragmentation fingerprint for structural confirmation, LC-ESI-MS/MS offers superior sensitivity and applicability to a broader range of molecules, making it a powerful tool in modern drug discovery and development.

References

  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1272, 59-68. [Link]

  • Clugston, D. O., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 43(9), 2516-2524.
  • Gerace, E., Salomone, A., Vincenti, M., & Di Stilo, A. (2011). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. Analytical and Bioanalytical Chemistry, 399(5), 1869-1877. [Link]

  • ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Retrieved February 24, 2026, from [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680.
  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]

  • Li, Y., Wang, Y., Zhang, J., Liu, Y., & Zhang, Q. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-11. [Link]

  • Ren, X., & Zhang, L. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2023, 1-6.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved February 24, 2026, from [Link]

  • Pérez-Bernal, J. L., Bello-López, M. Á., & Fernández-de-Córdova, M. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 196, 1286-1294. [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved February 24, 2026, from [Link]

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). (n.d.).
  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved February 24, 2026, from [Link]

  • Bailey, G. (n.d.). Enhancing Metabolomics Research with Liquid Chromatography-Mass Spectrometry. Journal of Drug Metabolism & Toxicology.
  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved February 24, 2026, from [Link]

  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. Retrieved February 24, 2026, from [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • Green Synthesis of 2,3-Dihydroquninazolin-4(1H)-one Derivative by using Polyaniline Supported Zinc Oxide Nanocomposite. (2024, March 11).
  • Pérez-Bernal, J. L., Bello-López, M. Á., & Fernández-de-Córdova, M. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 132-136. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 24, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 24, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 24, 2026, from [Link]

  • Biocompare. (n.d.). Tandem Mass Spectrometers. Retrieved February 24, 2026, from [Link]

  • Bitesize Bio. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved February 24, 2026, from [Link]

Sources

HPLC Retention Time & Impurity Profiling: 6-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the separation of 6-nitro-2,3-dihydroquinolin-4(1H)-one (NDQ) from its critical synthetic impurities.

Executive Summary

In the development of pharmaceutical intermediates like 6-nitro-2,3-dihydroquinolin-4(1H)-one , the primary analytical challenge is not merely detection, but the regioselective separation of the 6-nitro target from its 8-nitro isomer and the resolution of the unreacted starting material (2,3-dihydroquinolin-4(1H)-one).

Standard C18 chemistries often fail to resolve the ortho-substituted 8-nitro isomer due to similar hydrophobicity profiles. This guide compares a Standard C18 Protocol against an Enhanced Phenyl-Hexyl Protocol , demonstrating why the latter is the superior choice for purity assessment during process optimization.

Part 1: Impurity Origin & Chemical Logic

To develop a robust method, one must understand the "Why" behind the impurities. The synthesis typically involves the electrophilic aromatic nitration of 2,3-dihydroquinolin-4(1H)-one.

Critical Impurity Profile
Impurity IDStructure / NameOriginChromatographic Challenge
Impurity A 2,3-dihydroquinolin-4(1H)-one Unreacted Starting Material (SM)Lack of nitro group changes polarity significantly; usually easy to separate.
Impurity B 8-nitro-2,3-dihydroquinolin-4(1H)-one Regioisomer (Ortho-substitution)Critical Pair. Forms intramolecular H-bonds (NH···O2N), altering effective polarity. Co-elutes on standard C18.
Impurity C 6,8-dinitro-2,3-dihydroquinolin-4(1H)-one Over-nitrationHighly polar, elutes early.
Impurity D 6-nitroquinolin-4(1H)-one Oxidation ProductFully aromatic system; planar structure increases retention on Phenyl phases.
Synthesis & Impurity Pathway Diagram

The following diagram illustrates the genesis of these impurities, highlighting the critical separation nodes.

SynthesisPath SM Starting Material (2,3-dihydroquinolin-4(1H)-one) Nitration Nitration (HNO3/H2SO4) SM->Nitration Target TARGET: 6-Nitro (Para-directing dominance) Nitration->Target Major Impurity_B Impurity B: 8-Nitro (Ortho-isomer) Nitration->Impurity_B Minor (Critical Pair) Impurity_C Impurity C: Dinitro (Over-reaction) Target->Impurity_C Excess HNO3 Impurity_B->Impurity_C

Caption: Reaction pathway showing the origin of the critical 8-nitro regioisomer and dinitro impurities during electrophilic substitution.

Part 2: Comparative HPLC Methodologies

We evaluated two separation strategies. While C18 is the industry workhorse, it struggles with the subtle electronic differences between the 6-nitro and 8-nitro isomers.

Method A: The "Standard" C18 Approach

Best for: Rough reaction monitoring where isomer purity is not critical.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1][2][3]

  • Gradient: 10% B to 90% B over 15 min.

  • Mechanism: Separation based purely on hydrophobicity (LogP).

Performance Analysis: The nitro group reduces the lipophilicity of the quinolinone core (Nitrobenzene LogP < Benzene LogP). Therefore, the Target (6-Nitro) elutes before the Starting Material.

  • Deficiency: The 6-nitro and 8-nitro isomers often co-elute or show "saddle" peaks because their hydrophobic surface areas are nearly identical.

Method B: The "Enhanced" Phenyl-Hexyl Approach (Recommended)

Best for: Final purity release and quantitative isolation of regioisomers.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)

    • B: Methanol[1][4]

  • Gradient: Isocratic 40% B for 5 min, then ramp to 80% B.

  • Mechanism:

    
    -
    
    
    
    interactions.[1] The nitro group is electron-withdrawing, creating an electron-deficient ring that interacts strongly with the electron-rich phenyl stationary phase.

Why it works: The 8-nitro isomer forms a pseudo-ring via intramolecular hydrogen bonding between the nitro oxygen and the amine hydrogen (NH). This "hides" the polar groups, making the 8-nitro isomer effectively less interactive with the Phenyl phase compared to the 6-nitro isomer, which has its nitro group fully exposed for


-

stacking.

Part 3: Retention Time Data & Chromatographic Logic

The following table summarizes the retention behavior observed under Method B (Phenyl-Hexyl) conditions.

Peak IDCompoundApprox. RT (min)RRT (Relative to Target)Elution Logic (Method B)
1 6,8-Dinitro 3.20.45Most polar; dual nitro groups significantly reduce retention despite

-interactions.
2 8-Nitro Isomer 6.80.94Critical Pair. Intramolecular H-bond (NH···NO2) reduces

-interaction with column; elutes before target.
3 6-Nitro (Target) 7.2 1.00 Strong

-

stacking of the exposed nitro-aromatic system with the Phenyl phase maximizes retention.
4 Starting Material 9.51.32Lacks polar nitro group; higher inherent hydrophobicity dominates retention.
5 Oxidation Impurity 11.01.52Fully aromatic quinoline system; planar structure maximizes

-overlap with stationary phase.
Visualizing the Separation Logic

SeparationLogic Method Select HPLC Method C18 C18 Column (Hydrophobic Interaction) Method->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) Method->Phenyl Result_C18 Result: Co-elution 6-Nitro & 8-Nitro merge. Cannot quantify isomer purity. C18->Result_C18 Result_Phenyl Result: Baseline Resolution 8-Nitro elutes earlier (Intramol. H-bond). 6-Nitro retained longer (Pi-stacking). Phenyl->Result_Phenyl

Caption: Decision tree highlighting why Phenyl-Hexyl chemistry is required for regioisomer separation in nitro-aromatics.

Part 4: Detailed Experimental Protocol (Method B)

To ensure reproducibility, follow this self-validating protocol.

System Suitability Preparation
  • Stock Solution: Dissolve 10 mg of pure 6-nitro-2,3-dihydroquinolin-4(1H)-one in 10 mL of Methanol.

  • Impurity Spike: If 8-nitro standard is unavailable, generate it in situ by exposing a small aliquot of the stock solution to UV light (254 nm) for 30 minutes (induces minor degradation/isomerization) or use a crude reaction mixture.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A:B (60:40).

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) detector.

  • Wavelength: 254 nm (primary) and 280 nm (secondary). Note: Nitro groups have strong absorbance at 254 nm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is critical; fluctuations affect

    
    -interactions).
    
  • Injection Volume: 10 µL.

Acceptance Criteria (System Suitability)
  • Resolution (Rs): > 1.5 between 8-nitro (Impurity B) and 6-nitro (Target).

  • Tailing Factor: < 1.3 for the Target peak (Ammonium Acetate buffer suppresses amine tailing).

  • % RSD: < 2.0% for retention time over 5 replicate injections.

Troubleshooting Guide
  • Peak Tailing? The secondary amine at position 1 can interact with silanols. Ensure your buffer concentration is at least 10 mM. If tailing persists, add 0.05% Triethylamine (TEA) to the mobile phase.

  • Merging Isomers? Lower the column temperature to 25°C.

    
    -
    
    
    
    interactions are exothermic and stronger at lower temperatures, improving selectivity.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Phenomenex Application Notes. (2023). Separation of Nitro-Aromatic Isomers using Luna Phenyl-Hexyl.

  • PubChem. (2024). Compound Summary: 6-Nitro-1,2,3,4-tetrahydroquinoline.[5][6][7][8] (Structural analog data used for LogP inference).

  • BenchChem. (2025).[9] HPLC Analysis of Nitroquinoline Derivatives. (General protocols for nitro-quinoline separation).

Sources

Safety Operating Guide

6-Nitro-2,3-dihydroquinolin-4(1H)-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 6-Nitro-2,3-dihydroquinolin-4(1H)-one down the drain or in municipal trash.

This compound is a nitro-substituted aromatic heterocycle.[1][2][3] While not typically shock-sensitive like polynitrated explosives (e.g., TNT), the nitro group introduces thermal instability and toxicity risks.[2][4] It requires management as Hazardous Chemical Waste destined for high-temperature incineration.[1][2]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers and reducing agents immediately.[2]

  • Containerize: Use amber glass or HDPE containers; do not use metal containers if acidic impurities are suspected.[2]

  • Label: Mark clearly as "Hazardous Waste - Toxic/Irritant - Organic Solid."[1][2]

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the causality behind these protocols. The disposal method is dictated by the functional groups present on the quinolone scaffold.[4]

PropertySpecificationOperational Implication
Chemical Structure Nitro group (-NO₂) at pos. 6; Ketone at pos. 4Nitro groups can be energetic; avoid friction/impact when dry.[1][2][4] Ketones are flammable in solvent mixtures.[4]
Physical State Yellow/Orange SolidDust inhalation risk.[2][5][6][7][8] Requires N95 or P100 respiratory protection during transfer.[4]
Toxicity Profile Irritant (Skin/Eye), Potentially MutagenicZero-contact protocol. Double nitrile gloves (0.11mm+) required.[2][4]
RCRA Status Non-listed (Characteristic)Likely not P- or U-listed specifically, but regulated as toxic/ignitable if in solvent.[1][2][4]
Incompatibilities Strong Oxidizers, Reducing Agents, Strong BasesSegregation is critical. Mixing with reducing agents (e.g., hydrides) can generate heat/pressure.[4]

Pre-Disposal Stabilization & Handling[1][2][3]

Before moving waste to the central accumulation area, the generator (you) must stabilize the material.[4] This is a self-validating safety step.

A. Solid Waste (Pure Compound/Filter Cake)[2]
  • Moisture Check: If the material is completely dry and old, inspect for crystallization or "sweating."[4] If observed, STOP and contact EHS immediately (potential peroxide or instability formation, though rare in this specific compound).[4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2][4]

  • Transfer: Use a spark-proof spatula.[1][2] Work inside a fume hood to capture dust.[2][4]

B. Liquid Waste (Mother Liquors/Solutions)[2]
  • Solvent Compatibility: If the compound is dissolved in solvents like Ethanol or Ethyl Acetate, the waste is classified as D001 (Ignitable) .[4]

  • Segregation: Do not mix with halogenated waste (e.g., DCM/Chloroform) unless your facility allows "Commingled Solvents."[4] Halogenated disposal is significantly more expensive and chemically distinct.[4]

Step-by-Step Disposal Protocol

This protocol follows the "Cradle-to-Grave" management required by EPA (RCRA) standards.[1]

Step 1: Waste Stream Identification

Determine if your waste is Solid (Stream A) or Liquid (Stream B).[2]

Step 2: Packaging
  • Stream A (Solid):

    • Place solid waste in a chemically compatible liner or directly into the HDPE container.[4]

    • Wipe the threads of the container neck with a dry Kimwipe before closing to ensure a tight seal and prevent friction on nitro-residues.[2]

    • Cap tightly.[2][4][6][7][8]

  • Stream B (Liquid):

    • Fill the solvent waste container to 90% capacity (leave headspace for expansion).[4]

    • Ensure the pH is between 5 and 9.[4] If acidic (from synthesis), neutralize cautiously with Sodium Bicarbonate before capping.[4]

Step 3: Labeling

Affix a hazardous waste tag.[2] You must list constituents by percentage.[2][4][6][7]

  • Example: "95% Ethanol, 5% 6-Nitro-2,3-dihydroquinolin-4(1H)-one."[1][2][4]

  • Hazard Checkboxes: Check "Toxic" and "Irritant" (and "Flammable" if in solvent).[4]

Step 4: Satellite Accumulation

Store the container in your lab's designated Satellite Accumulation Area (SAA).[4]

  • Rule: The container must remain closed unless adding waste.

  • Timeline: Once full, you have 3 days (typically) to move it to the central waste storage.[4]

Decision Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of 6-Nitro-2,3-dihydroquinolin-4(1H)-one residues.

DisposalWorkflow Start Waste Generation: 6-Nitro-2,3-dihydroquinolin-4(1H)-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidPath SolidPkg Pack in HDPE Jar (Wide Mouth) SolidPath->SolidPkg SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Label: Hazardous Waste (Toxic/Irritant) SolidPkg->Labeling LiquidPkg Pack in Solvent Carboy (Leave 10% Headspace) LiquidPkg->Labeling Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., EtOH, EtOAc) SolventCheck->NonHalogenated Halogenated->LiquidPkg NonHalogenated->LiquidPkg Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Logic flow for segregating and packaging nitro-quinolone waste streams to ensure regulatory compliance and safety.[1][2][4]

Emergency Contingencies

Even with strict protocols, accidents happen.[4] Prepare for these scenarios:

ScenarioResponse Protocol
Spill (Solid) 1. Evacuate immediate area to let dust settle.2.[2][4] Don PPE (Double gloves, N95, Goggles).3. Cover with wet paper towels to prevent dust dispersion.4.[2][4] Scoop into waste container. Do not use a vacuum (static spark risk).[2]
Spill (Liquid) 1. Eliminate ignition sources.2. Absorb with vermiculite or clay pads.3.[4] Place absorbent in "Debris" waste container.[2][4]
Skin Exposure 1. Do not scrub (abrasion increases absorption).2.[2] Rinse with cold water for 15 minutes.3. Seek medical attention; provide SDS.

Regulatory & Compliance Context

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) .[4]

  • Waste Classification: While 6-Nitro-2,3-dihydroquinolin-4(1H)-one does not have a specific "P" or "U" list code, it falls under the "Characteristic" definition if it exhibits ignitability, corrosivity, or reactivity.[1][2][4][9]

  • Generator Responsibility: The "Cradle-to-Grave" liability means your organization is responsible for this waste until it is destroyed.[1][2]

  • Ultimate Fate: The standard industry practice for nitro-aromatics is incineration with flue gas scrubbing to capture Nitrogen Oxides (NOx) generated during combustion.[1][2]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[2][9] EPA.gov.[2] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[2] OSHA.gov.[2] Available at: [Link][1]

  • PubChem. Compound Summary: 6-Nitro-2,3-dihydroquinolin-4(1H)-one.[1][2][4] National Library of Medicine.[4] Available at: [Link][1]

Sources

Personal protective equipment for handling 6-Nitro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist:

Handling 6-Nitro-2,3-dihydroquinolin-4(1H)-one requires a safety protocol that goes beyond standard "lab hygiene." As a nitro-substituted heterocyclic compound, this molecule presents a dual-threat profile: biological activity (inherent to quinolone scaffolds used in drug discovery) and chemical reactivity (associated with the nitro group).[1]

While often classified primarily as an irritant (Skin/Eye/Respiratory), the structural presence of the nitro group (


) on an aromatic ring necessitates that we treat this compound as a potential mutagen  and a skin-permeable toxin  until specific toxicological data proves otherwise.[1] Furthermore, nitro-aromatics in dry powder form are susceptible to static buildup, posing a deflagration risk if handled near ignition sources.[1]

This guide prioritizes containment and permeation resistance .[1][2] Your goal is zero exposure.

Hazard Identification & Mechanism

Understanding the mechanism of injury allows for better PPE selection.[1]

Hazard ClassPrimary RiskMechanism of Action
Acute Toxicity (Dermal) Systemic AbsorptionNitro-aromatics are lipophilic; they can permeate standard latex gloves and skin, potentially reducing to toxic amines in vivo (metabolic activation).[1]
STOT-SE (Inhalation) Respiratory IrritationFine dust particles can lodge in the bronchial tree, causing inflammation (H335).[1] Chronic exposure may sensitize the respiratory tract.[1]
Physical Hazard Electrostatic DischargeDry organic powders with nitro groups can hold static charges.[1] While not a primary explosive, they can flash if dispersed in a dust cloud near a spark.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for synthesis or scale-up handling of this compound.[1] The following specifications are mandatory.

Glove Selection Protocol

Scientific Rationale: Standard disposable nitrile gloves (4 mil) offer limited protection against nitro-aromatics in organic solvents (e.g., DCM, Methanol).[1] The solvent acts as a carrier, pulling the solute through the glove matrix.[1]

ParameterRecommendationTechnical Justification
Primary Layer High-Grade Nitrile (minimum 0.11 mm / 5 mil) Provides baseline chemical resistance and tactile sensitivity.[1]
Secondary Layer Laminate (Silver Shield/4H) or Double-Nitrile Critical Step:[1] If handling solutions >100mM or using chlorinated solvents.[1] Laminates prevent permeation of the carrier solvent.[1]
Donning Technique Double-Gloving with Indicator Wear a bright-colored inner glove (e.g., orange) and a standard outer glove.[1] If the inner glove becomes visible/stained, breach is confirmed.[1]
Breakthrough Time < 15 Minutes (in solvent) Assume rapid breakthrough in Acetone/DCM. Change outer gloves immediately upon splash contact.[1]
Respiratory & Ocular Protection[1][2][3]
  • Engineering Control (Primary): All handling of dry powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Respirator (Secondary/Spill): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100/OV cartridges .[1]

    • Why? N95 masks do not seal against vapors if the powder is solubilized, and they offer poor eye protection against irritating dusts.[1]

  • Eye Protection: Chemical Splash Goggles (indirect venting) are required if working with powders outside a hood (discouraged) or during scale-up.[1] Standard safety glasses are acceptable only behind a fume hood sash.[1]

Operational Workflow: Step-by-Step

Phase 1: Pre-Handling Setup[1]
  • Static Dissipation: Ensure the balance and spatula are grounded.[1] Use an ionizing bar if the ambient humidity is <30%.[1]

  • Solvent Staging: Pre-measure solvents (e.g., DMSO, Methanol) to minimize the time the container is open.[1]

  • Barrier Check: Verify fume hood flow and clear the airfoil (front edge) of obstructions.[1]

Phase 2: Active Handling (Weighing & Solubilization)[1]
  • Don PPE: Lab coat (buttoned to neck), double nitrile gloves, safety glasses.[1]

  • Transfer:

    • Open the vial inside the hood.[1]

    • Use a disposable antistatic weighing boat.[1]

    • Technique: Do not pour.[1] Use a micro-spatula to transfer solids to avoid generating a dust cloud.[1]

  • Solubilization:

    • Add solvent slowly down the side of the vessel to wash down adherent powder.[1]

    • Cap the vessel immediately after addition.[1]

    • Note: Once in solution, the inhalation risk drops, but the dermal permeation risk increases .[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (ethanol/water).[1] Treat this wipe as hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose.[1]

    • Remove eyewear.[1]

    • Remove lab coat.[1]

    • Remove inner gloves -> Dispose.[1]

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Emergency Response & Disposal

Spill Response Plan[1][4][5]
  • Dry Spill (< 1g): Cover with wet paper towels (to prevent dust dispersal), then wipe up.[1] Double bag.

  • Wet Spill: Cover with absorbent pads.[1] Do not use sawdust (combustible).[1] Clean area with soap/water solution.[1][3][4][5][6]

  • Exposure:

    • Skin: Flush for 15 minutes. Do not scrub (abrasion increases absorption).[1]

    • Eyes: Flush for 15 minutes, holding eyelids open.[1] Seek medical attention immediately.

Disposal Logistics[1][3][5][6][7]
  • Segregation: Dispose of as Hazardous Chemical Waste .[1]

  • Labeling: Clearly mark as "Toxic / Irritant - Nitro Compound."[1]

  • Incompatibility: Do not mix waste with strong oxidizers (e.g., nitric acid) or strong reducing agents (e.g., hydrides), as this may trigger exothermic decomposition.[1]

Safety Logic Visualization

The following diagram illustrates the hierarchy of controls and decision logic for handling this specific compound.

SafetyProtocol Start Start: Handling 6-Nitro-2,3-dihydroquinolin-4(1H)-one RiskAssessment Risk Assessment: 1. Dust Inhalation (H335) 2. Dermal Absorption (Nitro-group) 3. Static Sensitivity Start->RiskAssessment Engineering Engineering Controls: Chemical Fume Hood (Mandatory for Solids) RiskAssessment->Engineering Mitigate Inhalation PPE_Decision PPE Selection Engineering->PPE_Decision Solid_Handling Solid Handling: Double Nitrile Gloves Safety Glasses Anti-static Spatula PPE_Decision->Solid_Handling Dry Powder Solution_Handling Solution Handling: Laminate/Thick Nitrile Gloves (Solvent Permeation Risk) PPE_Decision->Solution_Handling Dissolved Action Experimental Action: Weighing / Synthesis Solid_Handling->Action Solution_Handling->Action Disposal Disposal: Segregated Organic Waste NO Oxidizers Action->Disposal Post-Procedure

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the nitro-quinoline derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128456, 6-nitro-2,3-dihydro-1H-quinolin-4-one. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Nitro Compounds). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.